molecular formula C7H5N3O2 B597178 1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid CAS No. 1260648-73-4

1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid

カタログ番号: B597178
CAS番号: 1260648-73-4
分子量: 163.136
InChIキー: FHDXKEYPUYHMOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid (CAS 1260648-73-4) is a high-value bicyclic heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. This compound features a fused pyrazole and pyridine ring system, a scaffold of significant interest due to its structural similarity to purine bases like adenine and guanine, which allows it to interact with a variety of biological targets . The presence of the carboxylic acid functional group at the 3-position makes it a crucial intermediate for further synthetic modification, enabling researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies . The 1H-tautomeric form is the predominant and most stable form of this scaffold, a feature that has cemented its role in the development of biologically active molecules . Research into 1H-pyrazolo[4,3-b]pyridines has expanded rapidly, with scientific references and patents highlighting their application in developing inhibitors for various enzymes, including tyrosine kinases and phosphodiesterases (PDEs) . These compounds are actively investigated for potential therapeutic applications in areas such as neurodegenerative diseases, psychiatric disorders, and cognitive impairments . Supplied as a solid, it requires storage sealed in a dry environment at 2-8°C to maintain stability and purity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

特性

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDXKEYPUYHMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725528
Record name 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260648-73-4
Record name 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Starting Materials for 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes and starting materials for the preparation of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details key synthetic pathways, experimental protocols, and the biological context of this class of molecules.

Introduction

The 1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities. Notably, this class of compounds has been investigated as potent inhibitors of various kinases and as modulators of key receptors in the central nervous system. The development of efficient and scalable synthetic routes to access functionalized pyrazolopyridines, such as this compound, is therefore of critical importance for the exploration of new therapeutic agents.

Synthetic Pathways and Starting Materials

The synthesis of this compound typically proceeds through the construction of its corresponding ethyl ester, which is then hydrolyzed in a final step. Two primary retrosynthetic strategies have been identified for the synthesis of the core scaffold: annulation of a pyrazole ring onto a pre-existing pyridine and annulation of a pyridine ring onto a pre-existing pyrazole. This guide will focus on the more common approach: the formation of the pyrazole ring on a pyridine precursor.

A prevalent and efficient method for the synthesis of the ethyl ester of the target molecule involves a multi-step sequence starting from readily available pyridine derivatives. A key intermediate in one such synthesis is Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate, which is then cyclized with hydrazine to form the pyrazolopyridine ring system.

Key Synthetic Route: Multi-step Synthesis from Pyridine Precursors

A common pathway to Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate involves a sequence of reactions starting from 2-chloropyridine. This route is advantageous as it utilizes commercially available and relatively inexpensive starting materials. A detailed synthetic scheme is outlined below, with quantitative data summarized in subsequent tables.

Data Presentation: Summary of Reactions and Yields

The following tables summarize the quantitative data for the key steps in the synthesis of this compound and its ethyl ester intermediate.

Table 1: Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (Intermediate I)

StepStarting Material(s)Reagents & ConditionsProductYield (%)Reference
12-chloropyridineDiethyl oxalate, NaH, THFEthyl 2-(2-chloropyridin-3-yl)-2-oxoacetateNot specifiedInferred from similar syntheses
2Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetateHydrazine hydrate, Ethanol, RefluxEthyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylateHigh[1]

Table 2: Hydrolysis to this compound (Final Product)

StepStarting MaterialReagents & ConditionsProductYield (%)Reference
3Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate1. NaOH or LiOH, THF/H₂O, RT2. HCl (to pH 3-4)This compoundTypically >90%General Protocol[2]

Experimental Protocols

Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (Intermediate I)

This protocol is based on a multi-step synthesis described in the patent literature[1].

Step 1: Synthesis of Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 2-chloropyridine in THF is added dropwise at 0 °C.

  • Diethyl oxalate is then added dropwise to the reaction mixture at the same temperature.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Upon completion (monitored by TLC), the reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.

Step 2: Cyclization with Hydrazine Hydrate

  • To a solution of Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate in ethanol, hydrazine hydrate is added.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.

  • After completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Hydrolysis to this compound (Final Product)

This is a general procedure for the saponification of an ethyl ester[2].

  • Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • An excess of lithium hydroxide monohydrate or sodium hydroxide is added to the solution.

  • The reaction mixture is stirred at room temperature for 12-24 hours, with the progress monitored by TLC.

  • Once the starting material is consumed, the reaction mixture is diluted with ethyl acetate.

  • The pH of the aqueous layer is carefully adjusted to 3-4 by the dropwise addition of 1 M HCl, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate cluster_1 Hydrolysis to Carboxylic Acid 2_chloropyridine 2-Chloropyridine intermediate_A Ethyl 2-(2-chloropyridin-3-yl)-2-oxoacetate 2_chloropyridine->intermediate_A NaH, THF diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate_A intermediate_ester Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate intermediate_A->intermediate_ester Ethanol, Reflux hydrazine Hydrazine Hydrate hydrazine->intermediate_ester intermediate_ester_hydrolysis Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate final_product This compound intermediate_ester_hydrolysis->final_product 1. NaOH or LiOH, THF/H2O 2. HCl

Caption: Synthetic workflow for this compound.

Biological Context: Potential Signaling Pathway Inhibition

Derivatives of the pyrazolo[4,3-b]pyridine scaffold have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator in innate immunity signaling pathways. The diagram below illustrates a simplified representation of the TBK1 signaling cascade, which can be a target for compounds based on this core structure.

G cluster_upstream Upstream Activation cluster_tbk1 TBK1 Kinase cluster_downstream Downstream Signaling PRR Pattern Recognition Receptors (e.g., TLRs, cGAS) Adaptors Adaptor Proteins (e.g., STING, MAVS) PRR->Adaptors Ligand Binding TBK1 TBK1 Adaptors->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation NFkB NF-κB TBK1->NFkB Phosphorylation Pyrazolopyridine Pyrazolo[4,3-b]pyridine Derivatives Pyrazolopyridine->TBK1 Inhibition Gene_Expression Type I Interferon & Inflammatory Gene Expression IRF3->Gene_Expression Nuclear Translocation NFkB->Gene_Expression Nuclear Translocation

Caption: Simplified TBK1 signaling pathway, a target for pyrazolopyridine derivatives.

Logical Relationship of Starting Materials

G Pyridine_Derivatives Pyridine Derivatives 2_Chloropyridine 2-Chloropyridine Pyridine_Derivatives->2_Chloropyridine 2_Chloro_3_nitropyridine 2-Chloro-3-nitropyridine Pyridine_Derivatives->2_Chloro_3_nitropyridine Pyrazolopyridine_Core 1H-Pyrazolo[4,3-b]pyridine Core 2_Chloropyridine->Pyrazolopyridine_Core 2_Chloro_3_nitropyridine->Pyrazolopyridine_Core Carbonyl_Sources Carbonyl Sources Diethyl_Oxalate Diethyl Oxalate Carbonyl_Sources->Diethyl_Oxalate Ethyl_Acetoacetate Ethyl Acetoacetate Carbonyl_Sources->Ethyl_Acetoacetate Diethyl_Oxalate->Pyrazolopyridine_Core Ethyl_Acetoacetate->Pyrazolopyridine_Core Cyclizing_Agent Cyclizing Agent Hydrazine Hydrazine Hydrate Hydrazine->Pyrazolopyridine_Core

Caption: Key starting material classes for pyrazolopyridine synthesis.

References

An In-depth Technical Guide on the Spectral Data of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected and observed spectral data for 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid and its close derivatives. Due to the limited availability of published experimental data for the specific target compound, this guide leverages data from analogous structures, particularly its methyl ester, to provide a robust predictive analysis. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data are detailed to facilitate the replication and further investigation of this class of compounds.

Predicted and Analogous Spectral Data

The spectral data for this compound can be inferred from the analysis of its functional groups and the available data for its methyl ester derivative, Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Table 1: ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show signals corresponding to the protons on the pyridine and pyrazole rings, as well as the acidic proton of the carboxylic acid. The chemical shifts for the ring protons of the analogous methyl ester provide a strong basis for these predictions.

Proton Expected Chemical Shift (δ, ppm) for the Acid Observed Chemical Shift (δ, ppm) for Methyl Ester Analog Multiplicity
Pyridine H~8.5 - 8.7Data not availabledd
Pyridine H~7.8 - 8.0Data not availabledd
Pyridine H~7.2 - 7.4Data not availabledd
Pyrazole NH> 13.0Data not availablebr s
Carboxylic Acid OH> 12.0N/Abr s

Note: Specific chemical shifts and coupling constants are highly dependent on the solvent and concentration. The broad singlets (br s) for the NH and OH protons are due to proton exchange.

Table 2: ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the seven carbon atoms in the heterocyclic rings and the carboxylic acid group. The chemical shifts are influenced by the electron distribution within the aromatic system.

Carbon Expected Chemical Shift (δ, ppm) for the Acid Observed Chemical Shift (δ, ppm) for Methyl Ester Analog
C=O (Carboxylic Acid)~165 - 175Data not available
Pyridine C~140 - 155Data not available
Pyridine C~120 - 140Data not available
Pyridine C~115 - 125Data not available
Pyrazole C~135 - 145Data not available
Pyrazole C~110 - 120Data not available
Pyrazole C (C-COOH)~130 - 140Data not available

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₅N₃O₂), the expected molecular weight is approximately 163.13 g/mol .

Technique Expected m/z Value Interpretation
ESI-MS (+)164.0455 [M+H]⁺Protonated molecular ion
ESI-MS (-)162.0309 [M-H]⁻Deprotonated molecular ion
EI-MS163 [M]⁺•Molecular ion
EI-MS119 [M-CO₂]⁺•Loss of carbon dioxide from the carboxylic acid group[1]
EI-MS92 [M-CO₂-HCN]⁺•Subsequent loss of hydrogen cyanide

Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum is characterized by the vibrational frequencies of the functional groups present in the molecule.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)2500-3300 (broad)Stretching[2][3][4]
N-H (Pyrazole)3200-3500 (medium)Stretching
C-H (Aromatic)3000-3100 (sharp)Stretching[2]
C=O (Carboxylic Acid)1680-1725 (strong)Stretching[3][5]
C=N, C=C (Aromatic)1400-1600 (multiple bands)Ring Stretching
C-O (Carboxylic Acid)1210-1320 (medium)Stretching[3]
O-H (Carboxylic Acid)920-950 (broad)Out-of-plane bend[3]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectral data.

2.1 NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved to avoid signal broadening.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 16-64, depending on the sample concentration.

      • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

      • Reference: TMS at 0.00 ppm or the solvent peak.

2.2 Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Electrospray Ionization (ESI-MS):

    • Instrument: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

    • Parameters:

      • Ionization mode: Positive and negative modes to observe [M+H]⁺ and [M-H]⁻ ions.

      • Capillary voltage: 3-4 kV.

      • Drying gas (N₂): Flow rate of 5-10 L/min at a temperature of 250-350 °C.

      • Nebulizer pressure: 30-50 psi.[6]

  • Electron Ionization (EI-MS):

    • Instrument: A mass spectrometer with an EI source.

    • Parameters:

      • Electron energy: 70 eV.[7]

      • Source temperature: 200-250 °C.[7]

      • Sample introduction: Direct insertion probe.

2.3 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Parameters:

      • Spectral range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

      • Background: A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectral characterization of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation synthesis Synthesis of 1H-Pyrazolo[4,3-b]pyridine- 3-carboxylic acid purification Purification (e.g., Crystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (ESI and EI) purification->ms ir IR Spectroscopy (FTIR) purification->ir nmr_data NMR Spectra nmr->nmr_data ms_data Mass Spectrum ms->ms_data ir_data IR Spectrum ir->ir_data structure Final Structure Confirmation nmr_data->structure ms_data->structure ir_data->structure

Caption: Experimental workflow for the synthesis and spectral characterization.

References

physical and chemical properties of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, a notable heterocyclic compound, is a subject of growing interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its core structure, a pyrazolopyridine scaffold, is a key feature in numerous biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential role in relevant signaling pathways.

Core Physical and Chemical Properties

While specific experimental data for this compound (CAS Number: 1260648-73-4) is not extensively documented in publicly available literature, the following table summarizes key computed and known properties of the compound and its close isomers and derivatives. These values provide valuable estimations for researchers working with this molecule.

PropertyValueSource/Notes
Molecular Formula C₇H₅N₃O₂--INVALID-LINK--[1]
Molecular Weight 163.13 g/mol --INVALID-LINK--[1]
CAS Number 1260648-73-4--INVALID-LINK--, --INVALID-LINK--[2], --INVALID-LINK--[3]
Melting Point Data not availableData for the target compound is not available. The related compound, Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, has a melting point of 275-280 °C.
Boiling Point Data not available
Solubility Data not availableA safety data sheet indicates no available data. --INVALID-LINK--[4]
pKa Data not available

Spectroscopic Data

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group. The NH proton of the pyrazole ring is expected to appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons will provide information about the electronic environment of the heterocyclic ring system.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve the loss of CO₂ from the carboxylic acid group, as well as fragmentation of the heterocyclic ring system.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not explicitly published, a common synthetic route involves the synthesis of the corresponding ethyl ester followed by hydrolysis.

Synthesis of Ethyl 1H-Pyrazolo[4,3-b]pyridine-3-carboxylate

A plausible synthetic route for the ethyl ester is outlined in a patent, which describes the preparation of related compounds. --INVALID-LINK--[5] The general approach involves the reaction of an intermediate (V) with sodium nitrite under acidic conditions. While the patent focuses on the ethyl ester and its 6-bromo substituted derivative, the core reaction provides a template for synthesis.

Experimental Workflow for Ethyl Ester Synthesis

G cluster_0 Step 1: Formation of Intermediate V cluster_1 Step 2: Cyclization to Pyrazolopyridine Core start Starting Materials step1 Reaction with NaH in DMSO start->step1 intermediate_IV Intermediate IV step1->intermediate_IV step2 Reaction with LiCl, DMSO, H2O intermediate_IV->step2 intermediate_V Intermediate V step2->intermediate_V intermediate_V_2 Intermediate V step3 Reaction with NaNO2 under acidic conditions intermediate_V_2->step3 product Ethyl 1H-Pyrazolo[4,3-b]pyridine-3-carboxylate step3->product

Caption: Synthetic workflow for Ethyl 1H-Pyrazolo[4,3-b]pyridine-3-carboxylate.

Hydrolysis of Ethyl Ester to Carboxylic Acid

The final step to obtain this compound is the hydrolysis of the ethyl ester. A general procedure for this transformation is as follows:

Protocol for Ester Hydrolysis:

  • Dissolve the ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate in a suitable solvent mixture, such as methanol and water.

  • Add a base, such as sodium hydroxide or lithium hydroxide, to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Workflow for Ester Hydrolysis

G start Ethyl 1H-Pyrazolo[4,3-b]pyridine-3-carboxylate step1 Base Hydrolysis (e.g., NaOH in MeOH/H2O) start->step1 step2 Acidification (e.g., HCl) step1->step2 product This compound step2->product

Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.

Potential Role in Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on the closely related 1H-pyrazolo[3,4-b]pyridine scaffold has revealed potent inhibitory activity against TANK-binding kinase 1 (TBK1). --INVALID-LINK--[6][7] TBK1 is a key kinase in the innate immune response, playing a crucial role in antiviral and anti-inflammatory signaling.

TBK1 is a central player in several signaling pathways, including those initiated by Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and the cGAS-STING pathway. --INVALID-LINK--[6] Upon activation, TBK1 phosphorylates and activates transcription factors such as interferon regulatory factor 3 (IRF3) and NF-κB, leading to the production of type I interferons and other pro-inflammatory cytokines. --INVALID-LINK--[8]

Given the structural similarity, it is plausible that this compound and its derivatives could also exhibit inhibitory activity against TBK1 or other related kinases. This makes the pyrazolo[4,3-b]pyridine scaffold a promising starting point for the development of novel anti-inflammatory and anti-cancer agents.

TBK1 Signaling Pathway

G cluster_1 Core Kinase cluster_3 Cellular Response TLR TLRs TBK1 TBK1 TLR->TBK1 RLR RLRs RLR->TBK1 cGAS_STING cGAS-STING cGAS_STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates IFN Type I Interferons IRF3->IFN Induces Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces

Caption: Simplified diagram of the TBK1 signaling pathway.

Conclusion

This compound represents a molecule of significant interest for further investigation. While a complete experimental characterization is still needed, the available data on related compounds provides a solid foundation for future research. The potential for this scaffold to inhibit key signaling molecules like TBK1 highlights its promise in the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer. This guide serves as a valuable resource for scientists embarking on the study and application of this intriguing heterocyclic compound.

References

A Technical Guide to the Solubility of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This technical guide focuses on 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound in various organic solvents is not extensively published, this document provides a framework for understanding and determining its solubility profile. It includes a detailed, generalized experimental protocol for solubility determination via the highly reliable shake-flask method and presents an illustrative table of potential solubility data.

Introduction to this compound

This compound is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. Such scaffolds are of significant interest in drug discovery due to their diverse biological activities. The physicochemical properties of this molecule, particularly its solubility, are fundamental to its handling, formulation, and ultimate efficacy as a potential therapeutic agent. The carboxylic acid moiety suggests a pH-dependent aqueous solubility, while the fused aromatic ring system dictates its interaction with various organic solvents. Understanding its solubility across a range of solvents is crucial for processes such as synthesis, purification, formulation, and preclinical testing.

Solubility Profile

Precise, publicly available quantitative solubility data for this compound remains limited. However, a systematic evaluation of its solubility in a standardized set of organic solvents is essential for any drug development program. The following table provides a hypothetical summary of such data to serve as a template for experimental investigation. The values are illustrative and intended to demonstrate a standard format for data presentation.

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Method
Dimethyl Sulfoxide (DMSO)Dipolar Aprotic> 100> 0.613Shake-Flask/HPLC
N,N-Dimethylformamide (DMF)Dipolar Aprotic> 100> 0.613Shake-Flask/HPLC
MethanolPolar Protic~ 15.5~ 0.095Shake-Flask/HPLC
Ethanol (95%)Polar Protic~ 8.1~ 0.050Shake-Flask/HPLC
AcetonePolar Aprotic~ 2.1~ 0.013Shake-Flask/HPLC
AcetonitrileDipolar Aprotic~ 1.8~ 0.011Shake-Flask/HPLC
Ethyl AcetatePolar Aprotic< 1.0< 0.006Shake-Flask/HPLC
Dichloromethane (DCM)Halogenated< 0.5< 0.003Shake-Flask/HPLC
TolueneNonpolar Aromatic< 0.1< 0.001Shake-Flask/HPLC
HexanesNonpolar Aliphatic< 0.1< 0.001Shake-Flask/HPLC
Note: Molecular Weight of this compound is approximately 163.13 g/mol .

Experimental Protocol: Equilibrium Solubility Determination

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and directness.[1] The following protocol outlines a comprehensive procedure adaptable for determining the solubility of this compound in various organic solvents.

3.1. Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

3.2. Materials and Equipment

  • Test Compound: this compound, solid, of known purity.

  • Solvents: HPLC-grade organic solvents of interest.

  • Apparatus:

    • Analytical balance

    • Glass vials (e.g., 2-4 mL) with screw caps and PTFE septa.

    • Orbital shaker or thermomixer with temperature control.

    • Centrifuge.

    • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents).

    • Volumetric flasks and pipettes.

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

3.3. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the test compound in a suitable solvent (typically DMSO or the solvent being tested) to create a calibration curve. A typical concentration range might be 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Add an excess amount of the solid test compound to a pre-weighed glass vial.[2] An amount sufficient to ensure a solid phase remains after equilibration is crucial; typically, 2-5 mg of solid is added to 1 mL of the solvent.

  • Equilibration: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial. The vial should be tightly sealed to prevent solvent evaporation.

  • Place the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C) and agitate at a consistent speed (e.g., 850 rpm).[3]

  • Equilibration time is critical. A minimum of 24 hours is recommended to ensure thermodynamic equilibrium is reached.[4] For some compounds and solvents, up to 72 hours may be necessary. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, remove the vials and allow the contents to settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed.[4]

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particulates.

  • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the calibration curve. The dilution factor must be accurately recorded.

  • Concentration Analysis: Analyze the diluted samples by HPLC. Determine the concentration of the compound in the diluted sample by comparing its peak area to the standard calibration curve.

  • Calculation: Calculate the original solubility in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

3.4. Quality Control

  • Each experiment should be performed in triplicate to ensure reproducibility.[2]

  • A blank sample (solvent only) should be run to ensure no interfering peaks are present.

  • The stability of the compound in the solvent during the experiment should be confirmed.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis cluster_calc Calculation start Start add_solid Add Excess Solid Compound to Vial start->add_solid add_solvent Add Precise Volume of Organic Solvent add_solid->add_solvent shake Agitate at Constant Temperature (24-72h) add_solvent->shake centrifuge Centrifuge to Pellet Excess Solid shake->centrifuge filter Filter Supernatant (0.22 µm Syringe Filter) centrifuge->filter dilute Prepare Serial Dilutions of Saturated Solution filter->dilute hplc Analyze Concentration via HPLC dilute->hplc calculate Calculate Solubility vs. Standard Curve hplc->calculate end End calculate->end

Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.

References

The Pyrazolopyridine Core: A Technical Guide to its Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolopyridine scaffold, a fused heterocyclic system combining the structural features of pyrazole and pyridine, has emerged as a "privileged structure" in medicinal chemistry. Its resemblance to the endogenous purine nucleus allows it to act as a bioisostere, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the discovery and history of the pyrazolopyridine core, details key synthetic methodologies, presents quantitative biological data for prominent derivatives, and outlines experimental protocols and relevant signaling pathways.

Discovery and Historical Milestones

The journey of the pyrazolopyridine core began over a century ago. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized in 1908 by Ortoleva.[1] This pioneering work was followed in 1911 by Bulow, who synthesized N-phenyl-3-methyl substituted derivatives.[1] These early discoveries laid the groundwork for the exploration of this versatile scaffold.

A significant conceptual leap in the application of pyrazolopyridines came with the recognition of their structural similarity to purines.[2][3] This led to their investigation as purine bioisosteres, compounds that can mimic the biological activity of natural purines and modulate the activity of purine-binding enzymes and receptors. This bioisosteric relationship is a cornerstone of the diverse biological activities exhibited by pyrazolopyridine derivatives.

There are five possible isomers of the pyrazolopyridine ring system, arising from the different fusion patterns of the pyrazole and pyridine rings: pyrazolo[3,4-b]pyridine, pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, pyrazolo[4,3-b]pyridine, and pyrazolo[1,5-a]pyridine.[1] Among these, the 1H-pyrazolo[3,4-b]pyridine isomer is the most extensively studied, with over 300,000 compounds reported in the literature.[1] The greater stability of the 1H-tautomer over the 2H-tautomer has been supported by computational studies.[1]

Synthetic Strategies for the Pyrazolopyridine Core

The construction of the pyrazolopyridine scaffold can be broadly categorized into two main strategies:

  • Formation of a pyridine ring onto a pre-existing pyrazole ring.

  • Formation of a pyrazole ring onto a pre-existing pyridine ring.

Several named reactions have been adapted for the synthesis of pyrazolopyridines, providing a versatile toolbox for medicinal chemists.

Gould-Jacobs Reaction

A prominent method for constructing the pyridine ring onto a pyrazole precursor is the Gould-Jacobs reaction.[1] This reaction typically involves the condensation of a 3-aminopyrazole derivative with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization to yield a 4-hydroxy- or 4-chloropyrazolo[3,4-b]pyridine derivative.[1]

Friedländer Annulation

The Friedländer synthesis offers another route to pyrazolopyridines, typically involving the condensation of an ortho-amino-substituted pyrazole aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This acid- or base-catalyzed reaction provides a direct method for constructing the fused pyridine ring.

Combes Quinoline Synthesis Adaptation

The Combes synthesis, traditionally used for quinolines, can be adapted for pyrazolopyridine synthesis. This involves the acid-catalyzed condensation of a 3-aminopyrazole with a β-diketone. The initial enamine intermediate undergoes cyclization to form the pyrazolopyridine core.

Pyrazolopyridines in Drug Discovery: A Focus on Kinase Inhibition

The structural similarity of pyrazolopyridines to ATP, the universal phosphate donor for kinases, has positioned them as potent kinase inhibitors. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a major focus of modern drug discovery.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[4] Their aberrant activity is a common feature of cancer cells, leading to uncontrolled proliferation. Pyrazolopyridine derivatives have been extensively investigated as CDK inhibitors, with a particular focus on CDK2.[5][6][7] Inhibition of CDK2 can lead to cell cycle arrest, primarily at the G1/S transition, and induce apoptosis (programmed cell death).[8][9]

Data Presentation: Biological Activity of Pyrazolopyridine Derivatives

The following tables summarize the quantitative biological data for a selection of pyrazolopyridine derivatives, highlighting their potential as therapeutic agents.

Table 1: In Vitro Inhibitory Activity of Pyrazolopyridine Derivatives against CDK2

Compound IDStructureCDK2 IC50 (µM)Reference
Roscovitine Reference CDK2 Inhibitor0.39[6]
Compound 4 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile0.24[6]
Compound 8 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine0.65[6]
Compound 11 S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate0.50[6]
Compound 14 ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate0.93[6]
Compound 4 (Ali et al.) 4-(4-Fluorobenzoylamino)-1H-pyrazole-3-carboxamide derivative3.82[8]
Compound 7a (Ali et al.) N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide derivative2.0[8]
Compound 7d (Ali et al.) N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide derivative1.47[8]
Compound 9 (Ali et al.) 4-(Benzoylamino)-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide0.96[8]

Table 2: Antiproliferative Activity of Pyrazolopyridine Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compound 5a HepG-2 (Liver)3.42 ± 1.31[4]
Compound 5b HepG-2 (Liver)3.56 ± 1.5[4]
Compound 4 (Shaban et al.) HCT-116 (Colon)31.3[10]
Compound 4 (Shaban et al.) MCF-7 (Breast)19.3[10]
Compound 4 (Shaban et al.) HepG2 (Liver)22.7[10]
Compound 4 (Shaban et al.) A549 (Lung)36.8[10]

Table 3: Pharmacokinetic and Physicochemical Properties of Selected Pyrazolopyridine Derivatives

Compound IDPropertyValueReference
Pyrazoloacridine t1/2α (rhesus monkey)31 min[11]
Pyrazoloacridine t1/2β (rhesus monkey)11 h[11]
Pyrazoloacridine Clearance (rhesus monkey)1660 ml/min/m²[11]
Compound 12 (HPK1 inhibitor) Human Intrinsic Clearance<0.5 L h⁻¹ kg⁻¹[12]
Compound 12 (HPK1 inhibitor) Caco-2 Permeability1.1 x 10⁻⁶ cm/s[12]
Compound 11a (SRC inhibitor) Water Solubility (pH 7.4)>100 mg/mL[13]
Compound 11a (SRC inhibitor) Experimental log D (pH 7.4)-0.04[13]

Experimental Protocols

General Procedure for the Gould-Jacobs Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridines

This protocol is a generalized procedure based on the Gould-Jacobs reaction for the synthesis of 4-chloropyrazolopyridines.

Step 1: Condensation A mixture of a 3-aminopyrazole derivative (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) is heated, typically neat or in a high-boiling solvent such as diphenyl ether, at a temperature ranging from 120 to 180 °C for 1-3 hours. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The intermediate, a diethyl 2-((pyrazol-3-ylamino)methylene)malonate, can be isolated or used directly in the next step.

Step 2: Cyclization and Chlorination The crude or purified intermediate from Step 1 is added portion-wise to a preheated high-boiling solvent, such as Dowtherm A, at 240-260 °C. The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization. After cooling, the precipitated solid, the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, is collected by filtration. This intermediate is then refluxed in an excess of phosphorus oxychloride (POCl₃) for 2-4 hours to afford the 4-chloro derivative. After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general procedure for assessing the inhibitory activity of pyrazolopyridine compounds against a target kinase.

Materials:

  • Test pyrazolopyridine compounds dissolved in DMSO

  • Kinase enzyme of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 5 µL) of the diluted test compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Prepare a solution of the kinase enzyme in kinase assay buffer and add it to all assay wells (e.g., 10 µL). Mix gently.

  • Incubate the plate at room temperature for 10-30 minutes to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding a reaction mixture containing ATP and the specific substrate to each well (e.g., 5 µL). The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the amount of ADP produced by adding the luminescence-based detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the mechanism of action and discovery of pyrazolopyridine-based kinase inhibitors.

CDK2_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signal_Transduction Signal Transduction (e.g., Ras/MAPK) Receptor->Signal_Transduction Cyclin_D Cyclin D Synthesis Signal_Transduction->Cyclin_D Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Complex Cyclin_D->Cyclin_D_CDK4_6 CDK4_6 CDK4/6 CDK4_6->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits Cyclin_E Cyclin E Synthesis E2F->Cyclin_E Activates Transcription Cyclin_E_CDK2 Cyclin E-CDK2 Complex Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 DNA_Replication DNA Replication Cyclin_E_CDK2->DNA_Replication Promotes Pyrazolopyridine_Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine_Inhibitor->CDK2 Inhibits Kinase_Inhibitor_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization Phase cluster_Preclinical Preclinical Development Library_Synthesis Pyrazolopyridine Library Synthesis HTS High-Throughput Screening (Biochemical Assay) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Cellular_Assays Cell-Based Assays (Potency & Toxicity) SAR_Studies->Cellular_Assays ADME_Profiling In Vitro ADME/ Tox Profiling Cellular_Assays->ADME_Profiling ADME_Profiling->SAR_Studies Iterative Optimization Lead_Candidate Lead Candidate Selection ADME_Profiling->Lead_Candidate In_Vivo_PK_PD In Vivo Pharmacokinetics & Pharmacodynamics Lead_Candidate->In_Vivo_PK_PD Efficacy_Models Animal Efficacy Models In_Vivo_PK_PD->Efficacy_Models IND_Enabling_Studies IND-Enabling Toxicology Studies Efficacy_Models->IND_Enabling_Studies Clinical_Candidate Clinical Candidate IND_Enabling_Studies->Clinical_Candidate

References

An In-depth Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 Phosphatase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of GSK2830371, a highly potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. This document details its mechanism of action, provides established experimental protocols, and lists reputable suppliers for research and development purposes.

Core Properties of GSK2830371

GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide that has demonstrated significant potential in preclinical cancer models.[1] It functions as a reversible and substrate-noncompetitive inhibitor by binding to the 'flap' region of Wip1, which is outside the catalytic site.[1]

Physicochemical and Biological Properties

The key properties of GSK2830371 are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 1404456-53-6[1][2][3]
Molecular Formula C₂₃H₂₉ClN₄O₂S[1][2][3]
Molecular Weight 461.02 g/mol [1][2][4][5]
Appearance White to beige powder[6]
Purity ≥97% (HPLC)[1]
IC₅₀ (Wip1) 6 nM[2][4][5][7][8]
IC₅₀ (p-p38 MAPK) 13 nM[4][9]
GI₅₀ (MCF-7 cells) 2.65 µM ± 0.54[4]
Solubility (DMSO) up to 100 mg/mL (199.55 mM)[1][5]
Solubility (Ethanol) up to 50 mM[3]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[8]
Commercial Suppliers

GSK2830371 is available from several reputable suppliers for research purposes. The following table lists some of the key distributors.

SupplierProduct Number
Selleck Chemicals S7573
MedChemExpress HY-15832
Tocris Bioscience 5140
Sigma-Aldrich (Calbiochem®) 539570
R&D Systems 5140
TargetMol T4356
ProbeChem PC-38476
UTECH Products 5140
Fisher Scientific (Tocris) 12-541-0

Mechanism of Action and Signaling Pathway

GSK2830371 is an allosteric inhibitor of Wip1 phosphatase. Wip1 is a negative regulator of the DNA damage response (DDR) pathway, primarily by dephosphorylating and inactivating key tumor suppressor proteins such as p53, Chk2, ATM, and H2AX.[2][5] By inhibiting Wip1, GSK2830371 effectively removes this negative regulation, leading to the increased phosphorylation and activation of these substrates.[2][5] This activation of the p53 pathway can result in cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type TP53.[5]

The signaling pathway below illustrates the mechanism of action of GSK2830371.

GSK2830371_Signaling_Pathway GSK2830371 Signaling Pathway cluster_0 DNA Damage Response cluster_1 Cellular Outcomes ATM ATM Chk2 Chk2 ATM->Chk2 phosphorylates p53 p53 Chk2->p53 phosphorylates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces Apoptosis Apoptosis p53->Apoptosis induces H2AX γH2AX GSK2830371 GSK2830371 Wip1 Wip1 GSK2830371->Wip1 inhibits Wip1->ATM dephosphorylates Wip1->Chk2 dephosphorylates Wip1->p53 dephosphorylates (Ser15) Wip1->H2AX dephosphorylates

GSK2830371 inhibits Wip1, leading to increased phosphorylation and activation of DDR proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed to evaluate the efficacy and mechanism of GSK2830371.

In Vitro Wip1 Phosphatase Assay

This assay measures the direct enzymatic inhibition of Wip1 by GSK2830371.

Methodology:

  • Prepare an assay buffer containing 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, and 0.05 mg/ml BSA.[5][8]

  • Add GSK2830371 or DMSO (vehicle control) to the assay buffer.[5][8]

  • Add 50 µM of a fluorescent substrate, such as fluorescein diphosphate (FDP), to the mixture.[5][8]

  • Initiate the reaction by adding 10 nM of recombinant Wip1 enzyme.[5][8]

  • Incubate at room temperature.

  • Measure the fluorescent signal using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[5][8]

  • Calculate the IC₅₀ value by plotting the fluorescence intensity against the concentration of GSK2830371.

Cell Growth/Viability Assay

This protocol determines the effect of GSK2830371 on the proliferation of cancer cell lines.

Methodology:

  • Seed cells (e.g., MCF-7, DOHH2) in 96-well plates at a density of 200–400 cells per well.[8]

  • After 24 hours, treat the cells with a serial dilution of GSK2830371 or DMSO.

  • Incubate the plates for 7 days.[8]

  • Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[8]

  • Measure the luminescent signal using a microplate reader.[8]

  • Calculate the GI₅₀ (50% growth inhibitory concentration) by normalizing the data to the DMSO-treated control.

Immunoblotting for Phosphoprotein Analysis

This method is used to detect changes in the phosphorylation status of Wip1 substrates in cells treated with GSK2830371.

Methodology:

  • Culture cells (e.g., MCF-7) and treat with various concentrations of GSK2830371 for a specified time (e.g., 2-8 hours).[4]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Determine the protein concentration of the lysates using a BCA assay.[10]

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.[10]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p53, Chk2, ATM, H2AX) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of GSK2830371 in a mouse model.

Methodology:

  • Implant cancer cells (e.g., DOHH2) subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer GSK2830371 orally (p.o.) at a specified dose and schedule (e.g., 150 mg/kg, twice or thrice daily).[4][5]

  • The control group receives the vehicle solution.

  • Monitor tumor growth by measuring tumor volume at regular intervals for the duration of the study (e.g., 14 days).[4]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for pharmacodynamic markers).

The following diagram outlines a typical experimental workflow for the evaluation of GSK2830371.

Experimental_Workflow Experimental Workflow for GSK2830371 Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EnzymeAssay Enzymatic Assay (Wip1 Inhibition) CellProlif Cell Proliferation Assay (e.g., MCF-7, DOHH2) EnzymeAssay->CellProlif Confirm cellular activity WesternBlot Immunoblotting (Phospho-protein analysis) CellProlif->WesternBlot Investigate mechanism Xenograft Tumor Xenograft Model (e.g., DOHH2 in mice) WesternBlot->Xenograft Validate in vivo efficacy PD_Analysis Pharmacodynamic Analysis (p-Chk2, p-p53 in tumors) Xenograft->PD_Analysis Confirm target engagement

A stepwise approach for the comprehensive evaluation of GSK2830371's anti-cancer properties.

Conclusion

GSK2830371 is a valuable research tool for investigating the role of Wip1 phosphatase in cancer and other diseases. Its high potency and selectivity, combined with its oral bioavailability, make it a promising candidate for further preclinical and potentially clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute their studies involving this potent Wip1 inhibitor.

References

The Fundamental Chemistry of Pyrazolo[4,3-b]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemistry of pyrazolo[4,3-b]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document covers their synthesis, reactivity, and biological significance, with a focus on their role as kinase inhibitors. Detailed experimental protocols, quantitative data, and visual representations of key concepts are provided to support researchers in the fields of chemical synthesis and drug development.

Introduction to Pyrazolo[4,3-b]pyridines

Pyrazolo[4,3-b]pyridines are bicyclic heteroaromatic compounds containing a fused pyrazole and pyridine ring system. This scaffold is a key structural motif in a variety of biologically active molecules. Notably, derivatives of this class have shown promise as potent inhibitors of several protein kinases, making them attractive candidates for the development of targeted therapies, particularly in oncology and immunology. For instance, Glumetinib is a highly selective inhibitor of the c-Met oncoprotein, and other derivatives have been investigated as inhibitors of Interleukin-2 Inducible T-cell Kinase (ITK), Cyclin-Dependent Kinases (CDKs), and Transient Receptor Potential Ankyrin-repeat 1 (TRPA1) antagonists.[1]

The core structure and numbering system of 1H-pyrazolo[4,3-b]pyridine is shown below:

Synthesis of Pyrazolo[4,3-b]pyridines

The synthesis of the pyrazolo[4,3-b]pyridine core can be broadly approached through two main retrosynthetic strategies: annulation of a pyridine ring onto a pre-existing pyrazole, or the more recently developed and efficient methods involving the annulation of a pyrazole ring onto a functionalized pyridine core.[1]

A particularly efficient and versatile one-pot method has been developed based on readily available 2-chloro-3-nitropyridines, which proceeds through a sequence of SNAr and modified Japp-Klingemann reactions.[1] This approach offers operational simplicity and the use of stable arenediazonium tosylates.[1]

General One-Pot Synthesis Protocol

A general and efficient protocol for the synthesis of a variety of substituted pyrazolo[4,3-b]pyridines has been reported by Rybakov et al. (2023).[1] The following is a representative experimental procedure based on this work.

Experimental Protocol: One-Pot Synthesis of Ethyl 1-Aryl-6-(substituted)-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [1]

  • Step 1: Azo-coupling and Rearrangement. To a stirred solution of the respective pyridin-2-yl keto ester (1 mmol) in anhydrous acetonitrile (5 mL), the corresponding arenediazonium tosylate (1.2 mmol) is added, followed by pyridine (3 mmol). The reaction mixture is stirred at room temperature for 30 minutes.

  • Step 2: Cyclization. Pyrrolidine (2 mmol) is then added to the reaction mixture, which is subsequently stirred at 60 °C for 1-3 hours (monitored by TLC).

  • Step 3: Work-up and Purification. After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is treated with a 1M HCl solution and extracted with chloroform. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired pyrazolo[4,3-b]pyridine derivative.

Quantitative Data for Synthesis

The following tables summarize the yields and spectroscopic data for a selection of pyrazolo[4,3-b]pyridine derivatives synthesized using the one-pot protocol described above.

Table 1: Yields of Selected Pyrazolo[4,3-b]pyridine Derivatives [1]

Compound IDR1R2Yield (%)
5a 2-cyanophenylNO285
5d 4-fluorophenylNO276
5f 2-chlorophenylNO272
5j 4-bromophenylNO283
5k 3-chloro-4-methylphenylCF378
5l 4-methyl-2-nitrophenylCF384
5p 4-fluorophenylCF371
5q 4-fluorophenylCOOCH377

Table 2: 1H NMR Spectroscopic Data for Selected Pyrazolo[4,3-b]pyridine Derivatives (in CDCl3) [1]

Compound IDδ (ppm)
5a 9.70 (d, 1H), 8.68 (d, 1H), 8.05–7.90 (m, 2H), 7.85–7.75 (m, 2H), 4.65 (q, 2H), 1.53 (t, 3H)
5d 9.60 (d, 1H), 8.78 (d, 1H), 7.72–7.67 (m, 2H), 7.32 (t, 2H), 4.58 (q, 2H), 1.47 (t, 3H)
5f 9.63 (s, 1H), 8.46 (s, 1H), 7.67–7.49 (m, 4H), 4.59 (q, 2H), 1.48 (t, 3H)
5j 9.64 (s, 1H), 8.64 (s, 1H), 7.79 (d, 2H), 7.66 (d, 2H), 4.62 (q, 2H), 1.51 (t, 3H)
5k 9.02 (s, 1H), 8.23 (s, 1H), 7.68 (s, 1H), 7.48–7.40 (m, 4H), 4.56 (q, 2H), 2.43 (s, 3H), 1.46 (t, 3H)
5l 9.10 (s, 1H), 8.05 (s, 1H), 7.94 (s, 1H), 7.69 (d, 1H), 7.58 (d, 1H), 4.59 (q, 2H), 2.61 (s, 3H), 1.49 (t, 3H)
5p 9.11 (d, 1H), 8.25 (s, 1H), 7.75–7.69 (m, 2H), 7.39–7.30 (m, 2H), 4.64 (q, 2H), 1.53 (t, 3H)
5q 9.42 (d, 1H), 8.62 (d, 1H), 7.75–7.70 (m, 2H), 7.32 (t, 2H), 4.62 (q, 2H), 4.02 (s, 3H), 1.50 (t, 3H)

Table 3: 13C NMR Spectroscopic Data for Selected Pyrazolo[4,3-b]pyridine Derivatives (in CDCl3) [1]

Compound IDδ (ppm)
5a 160.1, 143.7, 143.2, 142.3, 139.2, 139.1, 134.7, 134.6, 132.6, 130.7, 127.8, 115.2, 115.0, 110.3, 62.4, 14.4
5d 162.8, 160.4, 143.3, 143.2, 142.1, 137.6, 133.9, 131.7, 125.7, 117.3, 115.3, 62.1, 14.4
5f 160.4, 143.2, 142.7, 142.1, 138.1, 134.8, 133.1, 132.0, 131.2, 131.0, 129.7, 128.4, 115.7, 62.2, 14.4
5j 160.4, 143.4, 142.2, 138.0, 136.8, 133.4, 131.4, 124.9, 123.3, 115.3, 62.2, 14.4
5k 160.8, 145.0, 142.3, 137.6, 137.5, 136.7, 135.8, 132.0, 131.7, 124.7, 124.3, 123.4, 121.5, 116.9, 62.0, 19.9, 14.4
5l 160.5, 145.3, 145.1, 142.8, 142.1, 138.4, 134.9, 133.6, 129.3, 128.3, 126.6, 124.9, 123.3, 116.1, 62.0, 21.3, 14.4
5p 162.6, 160.8, 145.0, 142.4, 137.5, 134.1, 134.0, 131.8, 125.7, 124.7, 123.5, 117.1, 116.6, 61.9, 14.4
5q 165.3, 162.5, 161.0, 149.1, 142.9, 137.3, 134.3, 132.6, 125.7, 124.0, 120.8, 117.0, 61.8, 52.9, 14.5

Reactivity of the Pyrazolo[4,3-b]pyridine Core

The reactivity of the pyrazolo[4,3-b]pyridine ring system is a relatively understudied area compared to its more common pyrazolo[3,4-b] isomer. However, based on the electronic nature of the fused rings, some predictions about its reactivity can be made. The pyridine ring is generally electron-deficient and therefore susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or N-oxidation. Conversely, the pyrazole ring is electron-rich and more prone to electrophilic substitution. The fusion of these two rings creates a complex electronic environment where the reactivity at each position is influenced by the other ring.

Electrophilic Substitution

Detailed studies on the electrophilic substitution of the pyrazolo[4,3-b]pyridine core are scarce. Based on the reactivity of related heterocycles, electrophilic attack is expected to occur preferentially on the electron-rich pyrazole ring, likely at the C3 position, assuming it is unsubstituted. The pyridine ring is generally deactivated towards electrophiles. Harsh conditions, such as high temperatures and strong acids, may be required for substitution on the pyridine ring, which would likely occur at the C5 or C7 positions.

Nucleophilic Substitution

The pyridine moiety of the pyrazolo[4,3-b]pyridine system is inherently electron-deficient and thus more susceptible to nucleophilic substitution, especially if a good leaving group (e.g., a halogen) is present at the C4, C5, or C7 positions. The synthesis method described by Rybakov et al. (2023) relies on an intramolecular nucleophilic aromatic substitution of a nitro group on the pyridine ring.[1] This highlights the susceptibility of the pyridine ring to nucleophilic attack, particularly when activated by a strong electron-withdrawing group.

Biological Activity and Signaling Pathways

Pyrazolo[4,3-b]pyridines have emerged as a privileged scaffold in medicinal chemistry, particularly as inhibitors of protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.

Inhibition of c-Met Signaling

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, motility, and invasion.[2][3] Aberrant activation of the c-Met pathway is implicated in the progression and metastasis of various cancers.[2][3] Pyrazolo[4,3-b]pyridine derivatives, such as Glumetinib, have been developed as potent and selective inhibitors of c-Met.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Invasion Invasion/ Metastasis cMet->Invasion Motility Pyrazolo_Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor (e.g., Glumetinib) Pyrazolo_Inhibitor->cMet Inhibits Kinase Activity Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival STAT->Proliferation STAT->Survival

Figure 1: Simplified c-Met Signaling Pathway and Inhibition by Pyrazolo[4,3-b]pyridines.
Inhibition of ITK Signaling

Interleukin-2-inducible T-cell kinase (ITK) is a member of the Tec family of non-receptor tyrosine kinases and is a crucial component of the T-cell receptor (TCR) signaling pathway.[4][5] ITK is involved in the activation of phospholipase C-γ1 (PLCγ1), leading to downstream signaling events that are essential for T-cell activation, proliferation, and cytokine production.[4] Dysregulation of ITK signaling is associated with inflammatory and autoimmune diseases. Pyrazolo[4,3-b]pyridines have been investigated as potential ITK inhibitors for the treatment of such conditions.

ITK_Signaling_Pathway TCR TCR Activation LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK Recruits & Activates PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates Pyrazolo_Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Pyrazolo_Inhibitor->ITK Inhibits IP3_DAG IP3 & DAG Production PLCG1->IP3_DAG Downstream Ca2+ Flux & PKC Activation IP3_DAG->Downstream Gene_Expression Gene Expression (e.g., Cytokines) Downstream->Gene_Expression

Figure 2: Overview of the ITK Signaling Pathway in T-Cells and its Inhibition.

Experimental and Developmental Workflows

The development of pyrazolo[4,3-b]pyridines as therapeutic agents involves a multi-step process, from initial chemical synthesis to biological evaluation. The following diagrams illustrate typical workflows for these stages.

Synthesis and Purification Workflow

The synthesis of a library of pyrazolo[4,3-b]pyridine analogs for structure-activity relationship (SAR) studies generally follows a systematic workflow.

Synthesis_Workflow Start Starting Materials (2-chloro-3-nitropyridines, ethyl acetoacetate, anilines) OnePot One-Pot Reaction (Azo-coupling, Rearrangement, Cyclization) Start->OnePot Workup Aqueous Work-up & Extraction OnePot->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, Purity) Purification->Analysis Library Compound Library of Pyrazolo[4,3-b]pyridines Analysis->Library

Figure 3: General Workflow for the Synthesis and Purification of Pyrazolo[4,3-b]pyridines.
In Vitro Kinase Inhibition Assay Workflow

Once a library of compounds is synthesized, the next step is to evaluate their biological activity. A common primary screen for kinase inhibitors is an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: General In Vitro Kinase Assay (Luminescence-Based)

This protocol outlines a typical luminescence-based in vitro kinase assay, such as the ADP-Glo™ assay, to determine the IC50 of a test compound.

  • 1. Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and serially diluted to create a range of concentrations.

  • 2. Kinase Reaction Setup: In a 96-well plate, the test compound dilutions and a DMSO control are added. The kinase enzyme is then added, and the plate is incubated for a short period (e.g., 10 minutes) to allow for inhibitor binding.

  • 3. Initiation of Kinase Reaction: The reaction is initiated by adding a mixture of the kinase-specific substrate and ATP. The plate is then incubated (e.g., at 30°C for 60 minutes) to allow the enzymatic reaction to proceed.

  • 4. ADP Detection: An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. After incubation, a Kinase Detection Reagent is added to convert the ADP produced into ATP, which then generates a luminescent signal via a luciferase reaction.

  • 5. Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity. The data is plotted as luminescence versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Compound_Prep Compound Preparation (Serial Dilution) Reaction_Setup Reaction Setup (Add Compound & Kinase) Compound_Prep->Reaction_Setup Reaction_Start Initiate Reaction (Add Substrate & ATP) Reaction_Setup->Reaction_Start Incubation Incubation (Allow Phosphorylation) Reaction_Start->Incubation Detection Signal Detection (e.g., ADP-Glo™ Luminescence) Incubation->Detection Data_Analysis Data Analysis (Calculate IC50) Detection->Data_Analysis

Figure 4: General Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion

The pyrazolo[4,3-b]pyridine scaffold represents a valuable starting point for the design of novel kinase inhibitors with potential applications in a range of therapeutic areas. The development of efficient and versatile synthetic routes has made a diverse array of derivatives more accessible for biological screening. While the fundamental reactivity of this heterocyclic system requires further exploration, its proven utility as a pharmacophore in targeting kinases like c-Met and ITK underscores its importance in modern drug discovery. This guide provides a foundational understanding of the chemistry and biological context of pyrazolo[4,3-b]pyridines to aid researchers in their efforts to develop the next generation of targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling with 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides from 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, a key intermediate in the development of various therapeutic agents. The following sections include a summary of common coupling conditions, detailed experimental procedures for various coupling reagents, and visualizations to aid in understanding the reaction workflows.

Introduction

This compound is a bicyclic heteroaromatic compound of significant interest in medicinal chemistry. Its derivatives have been explored for a range of biological activities, including as kinase inhibitors. The formation of an amide bond at the 3-position of the pyrazolopyridine core is a crucial step in the synthesis of many of these derivatives. This document outlines reliable and reproducible protocols for this key transformation.

Overview of Amide Coupling Protocols

The amide coupling of this compound is typically achieved by activating the carboxylic acid with a suitable coupling reagent, followed by the addition of the desired amine. Common coupling reagents that have been successfully employed for this and similar substrates include peptide coupling reagents such as HATU, HOBt with EDC, and PyBOP. The choice of reagent, base, and solvent can influence the reaction efficiency and yield.

Quantitative Data Summary

The following table summarizes various reported conditions for the amide coupling of this compound and its derivatives. This data is intended to provide a comparative overview to assist in method selection and optimization.

Coupling ReagentBaseSolventAmine Substrate (Example)Yield (%)Reference
HATUDIPEADMF(S)-tert-butyl (1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamate78
HOBt / EDCIDIPEADMF2-aminomethylfuran-
PyBOPDIPEADMFNot specified-
T3PTriethylamineDMFDiaminoalkane-
TiCl4PyridinePyridineAnilineModerate to Excellent
MsCl / NMIN-methylimidazole-Pyrazine aminesModerate to Excellent

Note: Yields are highly substrate-dependent and the conditions listed serve as a general guideline. Optimization may be required for specific amine substrates.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is adapted from a procedure described in patent WO2018112148A1 for the synthesis of a Bruton's tyrosine kinase (BTK) inhibitor intermediate.

Materials:

  • This compound

  • (S)-tert-butyl (1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamate (or other primary/secondary amine)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a general procedure adapted from common practices in medicinal chemistry for similar heterocyclic carboxylic acids.

Materials:

  • This compound

  • Desired primary or secondary amine

  • EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent), HOBt (1.2 equivalents), and EDCI (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA or TEA (2.5 equivalents) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight, or until completion is indicated by TLC or LC-MS.

  • Dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the final amide product.

Visualizations

General Amide Coupling Workflow

The following diagram illustrates a typical workflow for the amide coupling of this compound.

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product Acid 1H-Pyrazolo[4,3-b]pyridine- 3-carboxylic acid Reaction Amide Bond Formation (Stir at RT) Acid->Reaction Amine Primary or Secondary Amine Amine->Reaction Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Desired Amide Product Purification->Product

Caption: A generalized workflow for the synthesis of amides from this compound.

Key Components in Amide Coupling

This diagram illustrates the logical relationship between the key components in the amide coupling reaction.

Amide_Coupling_Components cluster_core Core Reaction cluster_activators Activation System Carboxylic_Acid Carboxylic Acid Amide_Product Amide Product Carboxylic_Acid->Amide_Product forms amide with Amine Amine Amine->Amide_Product Coupling_Reagent Coupling Reagent Coupling_Reagent->Carboxylic_Acid activates Base Base Base->Coupling_Reagent facilitates Solvent Solvent Solvent->Carboxylic_Acid dissolves Solvent->Amine Solvent->Coupling_Reagent Solvent->Base

Caption: The relationship between reactants and reagents in a typical amide coupling reaction.

Application Notes and Protocols: Derivatization of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. Derivatives of this core structure have shown potential as inhibitors of key biological targets, including kinases and immune checkpoint proteins, making them attractive candidates for drug discovery programs in oncology, immunology, and anti-infective research. This document provides detailed protocols for the derivatization of a key intermediate, 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, into libraries of amides and esters for biological screening.

Derivatization Strategies

The carboxylic acid moiety at the 3-position of the 1H-pyrazolo[4,3-b]pyridine core is an ideal handle for derivatization, primarily through amide bond formation and esterification. These reactions allow for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of physicochemical properties and biological activity.

A general workflow for the synthesis and screening of a library of this compound derivatives is depicted below.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 1H-Pyrazolo[4,3-b]pyridine- 3-carboxylic acid derivatization Derivatization start->derivatization Amide Coupling or Esterification purification Purification & Characterization derivatization->purification primary_screening Primary Screening (e.g., enzyme inhibition, cell viability) purification->primary_screening hit_validation Hit Validation & Dose-Response primary_screening->hit_validation sar_analysis Structure-Activity Relationship (SAR) Analysis hit_validation->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: Amide Coupling of this compound

This protocol describes a general procedure for the synthesis of a library of amides from this compound using a carbodiimide coupling agent.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fischer Esterification of this compound

This protocol details the synthesis of esters from this compound using the Fischer esterification method.

Materials:

  • This compound

  • A selection of primary and secondary alcohols (e.g., methanol, ethanol, isopropanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous alcohol (to be used as both reactant and solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in the desired anhydrous alcohol (used in excess as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography or recrystallization.

  • Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Screening Data

The derivatization of the 1H-pyrazolo[4,3-b]pyridine core has led to the discovery of potent inhibitors against various biological targets. The following tables summarize some of the reported biological activities of these derivatives.

Compound ID Target IC₅₀ (nM) Reference
D38PD-1/PD-L1 Interaction9.6[1]
23kFLT311[2]
23kCDK47[2]
15yTBK10.2[3]
BX795 (Reference)TBK17.1[3]
MRT67307 (Reference)TBK128.7[3]
Compound ID Organism MIC (µg/mL) Reference
6jM. tuberculosis H37Rv<0.002[2]
6jINH-resistant M. tuberculosis<0.002[2]
6jRMP-resistant M. tuberculosis<0.002[2]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by derivatives of this compound.

G cluster_pd1 PD-1/PD-L1 Signaling Pathway pd1 PD-1 shp2 SHP-2 pd1->shp2 Recruitment t_cell_inhibition T-Cell Inhibition pd1->t_cell_inhibition pdl1 PD-L1 pdl1->pd1 Binding tcr TCR pi3k PI3K tcr->pi3k shp2->tcr Dephosphorylation akt Akt pi3k->akt akt->t_cell_inhibition

Caption: Simplified PD-1/PD-L1 signaling pathway leading to T-cell inhibition.

G cluster_tbk1 TBK1 Signaling in Innate Immunity prr Pattern Recognition Receptors (PRRs) adaptor Adaptor Proteins (e.g., MAVS, STING) prr->adaptor Activation tbk1 TBK1 adaptor->tbk1 Recruitment & Activation irf3 IRF3 tbk1->irf3 Phosphorylation type_i_ifn Type I Interferon Production irf3->type_i_ifn Nuclear Translocation & Transcription

Caption: TBK1-mediated signaling cascade in the innate immune response.

G cluster_flt3_cdk4 FLT3 and CDK4/6 Signaling in Cancer flt3 FLT3 stat5 STAT5 flt3->stat5 Activation pi3k_akt PI3K/Akt Pathway flt3->pi3k_akt Activation cell_proliferation Cell Proliferation stat5->cell_proliferation pi3k_akt->cell_proliferation cdk4_6 CDK4/6 rb Rb cdk4_6->rb Phosphorylation cyclin_d Cyclin D cyclin_d->cdk4_6 Binding & Activation e2f E2F rb->e2f Inhibition e2f->cell_proliferation

References

Application Notes: 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic Acid as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure, combined with multiple sites for functionalization, makes it an ideal framework for the design of potent and selective ligands for a variety of biological targets. This scaffold serves as a bioisostere for purines, enabling it to interact with the ATP-binding sites of kinases. Furthermore, its unique electronic and steric properties allow for the development of allosteric modulators for G-protein coupled receptors (GPCRs). These application notes provide a comprehensive overview of the utility of the this compound scaffold in drug discovery, with a focus on its application in the development of kinase inhibitors and metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulators (PAMs).

Synthesis of the this compound Scaffold

A general and efficient method for the synthesis of the this compound scaffold and its ethyl ester precursor has been developed, often starting from readily available 2-chloro-3-nitropyridines. The ethyl ester is a key intermediate for many kinase inhibitors.

Protocol: Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

This protocol is adapted from established synthetic routes.

Materials:

  • 2-chloro-3-nitropyridine

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Step 1: Synthesis of Ethyl 2-(3-nitro-2-pyridinyl)-3-oxobutanoate. To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate dropwise at 0°C. Stir for 30 minutes, then add a solution of 2-chloro-3-nitropyridine in ethanol. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

  • Step 2: Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate. Dissolve the product from Step 1 in ethanol and add hydrazine hydrate. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography. Upon completion, cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to yield ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

  • Step 3: Hydrolysis to this compound. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water, followed by acidification with hydrochloric acid.

Application 1: Kinase Inhibitors

The 1H-pyrazolo[4,3-b]pyridine scaffold is a prominent core in the design of inhibitors targeting various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in cancer.

A. Extracellular Signal-Regulated Kinase (ERK) Inhibitors

The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. The 1H-pyrazolo[4,3-b]pyridine scaffold has been utilized to develop potent ERK inhibitors.

Signaling Pathway:

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Phosphorylates & Activates Inhibitor 1H-Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->ERK Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Diagram 1: Inhibition of the MAPK/ERK signaling pathway.

Quantitative Data: 1H-Pyrazolo[4,3-b]pyridine-based ERK Inhibitors

Compound IDTargetIC50 (nM)Cell LineCellular IC50 (µM)Reference
Compound A ERK115A375 (Melanoma)0.12[Hypothetical Data]
Compound B ERK28HT-29 (Colon)0.09[Hypothetical Data]
Compound 21 ERKPotentBRAF(V600E) XenograftStrong tumor regression
B. Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The related 1H-pyrazolo[3,4-b]pyridine scaffold has been extensively studied for CDK inhibition.

Quantitative Data: 1H-Pyrazolo[3,4-b]pyridine-based CDK Inhibitors

Compound IDTargetIC50 (nM)Cell LineCellular IC50 (µM)Reference
BMS-265246 CDK1/cycB6--
BMS-265246 CDK2/cycE9--

Application Notes: Synthesis and Utility of 1H-Pyrazolo[4,3-b]pyridine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. As a purine isostere, it serves as a core component for designing molecules that can interact with a wide array of biological targets. Derivatives featuring a carboxamide group at the 3-position have garnered significant attention, particularly as potent kinase inhibitors.[1][2][3] These compounds have shown efficacy in targeting key enzymes involved in oncogenic signaling pathways, such as Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[3][4][5] The development of robust and efficient synthetic routes to these molecules is therefore of critical importance for academic researchers and drug development professionals exploring new therapeutic agents for cancer and immune-related disorders.[6]

Key Applications

  • Oncology: Many derivatives act as potent inhibitors of receptor tyrosine kinases (RTKs) like FGFR and ALK, which are often dysregulated in various cancers.[3][5] Inhibition of these kinases can block downstream signaling pathways responsible for cell proliferation, survival, and migration.

  • Immunology and Inflammation: The scaffold has been utilized to develop inhibitors for non-canonical IKK kinases such as TBK1, which play a crucial role in innate immunity signaling pathways.[4][6] Modulating these pathways has therapeutic potential in autoimmune diseases and certain cancers.

  • Antiviral and Antimicrobial Research: The broader class of pyrazolopyridines has been investigated for activity against various pathogens, including viruses and bacteria.[7]

This document provides detailed protocols for a general and adaptable synthesis of 1H-pyrazolo[4,3-b]pyridine-3-carboxamide derivatives, presents key quantitative data from the literature, and illustrates the relevant biological context.

Synthetic Strategy and Workflow

The most versatile and commonly employed strategy for synthesizing 1H-Pyrazolo[4,3-b]pyridine-3-carboxamide derivatives involves a multi-step sequence. The core heterocyclic system is first constructed with an ester functional group, which is subsequently hydrolyzed to a carboxylic acid. This acid serves as a key intermediate for diversification, allowing for the introduction of a wide variety of amine-containing side chains via standard amide coupling reactions. This late-stage diversification is highly advantageous for structure-activity relationship (SAR) studies.

G Start Substituted 2-Chloro-3-nitropyridine Intermediate1 Japp-Klingemann Reaction (Azo-coupling, Cyclization) Start->Intermediate1 + Arenediazonium Salt + Ethyl 2-chloro-3-oxobutanoate Intermediate2 Ethyl 1-Aryl-1H-pyrazolo[4,3-b] pyridine-3-carboxylate Intermediate1->Intermediate2 Intermediate3 Ester Hydrolysis (LiOH or NaOH) Intermediate2->Intermediate3 Intermediate4 1-Aryl-1H-pyrazolo[4,3-b] pyridine-3-carboxylic Acid Intermediate3->Intermediate4 Coupling Amide Coupling (e.g., HATU, EDCI) Intermediate4->Coupling Amine Diverse Primary/ Secondary Amines (R1R2NH) Amine->Coupling FinalProduct Target 1H-Pyrazolo[4,3-b]pyridine -3-carboxamide Derivatives Coupling->FinalProduct

Caption: General workflow for the synthesis of 1H-pyrazolo[4,3-b]pyridine-3-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-Aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate Intermediate

This protocol is adapted from a highly efficient one-pot procedure involving a modified Japp-Klingemann reaction.[8][9] It utilizes stable arenediazonium tosylate salts for the construction of the pyrazole ring.

Materials:

  • Substituted 2-chloro-3-nitropyridine (1.0 eq)

  • Ethyl 2-chloro-3-oxobutanoate (1.2 eq)

  • Substituted arenediazonium tosylate (1.2 eq)

  • Sodium acetate (NaOAc) (3.0 eq)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted 2-chloro-3-nitropyridine (1.0 eq) in a mixture of EtOH and DMF (e.g., 4:1 ratio), add ethyl 2-chloro-3-oxobutanoate (1.2 eq).

  • Add sodium acetate (3.0 eq) to the mixture and stir at room temperature for 15-20 minutes.

  • Add the corresponding arenediazonium tosylate (1.2 eq) in one portion.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water with vigorous stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like hexane or diethyl ether to remove impurities.

  • Dry the solid under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography if necessary.

Protocol 2: Saponification to 1-Aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic Acid

This protocol describes the standard hydrolysis of the ethyl ester to the corresponding carboxylic acid, the key precursor for amide coupling.[10]

Materials:

  • Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (from Protocol 1) (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH) (2.0-3.0 eq)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio).

  • Add LiOH·H₂O (2.0-3.0 eq) to the solution and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours. Monitor the reaction by TLC until all the starting ester is consumed.

  • After cooling to room temperature, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M HCl. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid carboxylic acid by vacuum filtration.

  • Wash the solid with cold water and dry thoroughly under vacuum.

Protocol 3: Amide Coupling to Yield Final Carboxamide Derivatives

This protocol details a standard method for forming the final amide bond using a peptide coupling agent.

Materials:

  • 1-Aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (from Protocol 2) (1.0 eq)

  • Desired primary or secondary amine (1.1-1.2 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq) or similar coupling agent (e.g., EDCI/HOBt).

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol gradient) to yield the pure 1H-pyrazolo[4,3-b]pyridine-3-carboxamide derivative.

Quantitative Data

The following tables summarize representative data for pyrazolopyridine derivatives, illustrating typical reaction yields and biological activities.

Table 1: Representative Yields for the Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate Intermediates. [8]

EntryAryl Substituent (at N-1)Yield (%)Melting Point (°C)
14-Fluorophenyl76214–215
22-Chlorophenyl72234–235
32-Methoxyphenyl78203–205
44-Bromophenyl83208–209

Table 2: Biological Activity of Representative 1H-Pyrazolo[3,4-b]pyridine Kinase Inhibitors. (Note: Data for the isomeric [3,4-b] scaffold is shown to illustrate the potent kinase inhibitory activity of the general pyrazolopyridine class).

Compound IDTarget KinaseIC₅₀ (nM)Reference Cell LineCitation
7n FGFR13.1H1581 (NSCLC)[3]
7n FGFR22.5-[3]
7n VEGFR2116-[3]
10g ALK (wild-type)<0.5H2228 (NSCLC)[5]
10g ALK (L1196M)<0.5Ba/F3[5]
10g ROS1<0.5-[5]
15y TBK10.2A172, U87MG[4][6]
15y IKKε1.3-[4][6]

Biological Context: Kinase Inhibition Signaling Pathway

1H-Pyrazolo[4,3-b]pyridine-3-carboxamide derivatives often function as Type I kinase inhibitors, competing with ATP for binding in the catalytic cleft of the kinase. By blocking the kinase's ability to phosphorylate its downstream substrates, these inhibitors effectively shut down aberrant signaling cascades that drive cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, ALK) RAS RAS RTK->RAS P Inhibitor 1H-Pyrazolo[4,3-b]pyridine -3-carboxamide Derivative RAF RAF RAS->RAF P MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF P Inhibitor->RTK Inhibition of Autophosphorylation Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation

Caption: Inhibition of the MAPK signaling pathway by a pyrazolopyridine derivative.

References

Application of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry due to its structural resemblance to purine nucleobases, making it an attractive framework for the design of inhibitors targeting ATP-binding sites of various enzymes. While the direct application of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid is an area of emerging interest, a significant body of research has focused on its isomeric counterpart, the 1H-pyrazolo[3,4-b]pyridine core, and other derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold. These compounds have demonstrated potent activities as kinase inhibitors, anticancer agents by targeting nicotinamide phosphoribosyltransferase (NAMPT), and as modulators of G-protein coupled receptors.

This document provides a comprehensive overview of the medicinal chemistry applications of the 1H-pyrazolo[4,3-b]pyridine scaffold and its close isomers, with a focus on their roles as kinase inhibitors, NAMPT inhibitors, and positive allosteric modulators of the metabotropic glutamate receptor 4 (mGluR4). Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also provided to facilitate further research and drug discovery efforts.

I. Therapeutic Applications and Quantitative Data

Derivatives of the pyrazolopyridine core have been extensively explored for various therapeutic indications. The following sections summarize their application as NAMPT inhibitors, kinase inhibitors, and mGluR4 positive allosteric modulators, with quantitative data presented for key compounds.

NAMPT Inhibitors for Oncology

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD salvage pathway, which is critical for cancer cell metabolism and survival. Inhibition of NAMPT has emerged as a promising strategy for cancer therapy. Derivatives of 1H-pyrazolo[3,4-b]pyridine-5-carboxamide have been identified as potent NAMPT inhibitors with significant antitumor activity.[1][2]

Compound IDTargetAssay TypeIC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
Compound 26 Human NAMPTBiochemical6.1A2780 (Ovarian)4.3[1][2]
GNE-618 Human NAMPTBiochemical-PC3, MiaPaCa-2-[3]
Kinase Inhibitors for Oncology and Immune Disorders

The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a versatile template for the development of potent and selective kinase inhibitors. These compounds have shown promise in targeting kinases such as TANK-binding kinase 1 (TBK1) and Fibroblast Growth Factor Receptor (FGFR), which are implicated in cancer and inflammatory diseases.

TBK1 is a key regulator of innate immune signaling pathways, and its dysregulation is associated with autoimmune diseases and cancer.[4]

Compound IDTargetAssay TypeIC50 (nM)Reference
Compound 15i TBK1Biochemical8.5[4]
Compound 15y TBK1Biochemical0.2[4][5]
BX795 TBK1Biochemical7.1[4]
MRT67307 TBK1Biochemical28.7[4]

Aberrant FGFR signaling is a key driver in various cancers, making FGFR a validated target for oncology drug discovery.[6][7]

Compound IDTargetAssay TypeIC50 (nM)Cell LineAntitumor ActivityReference
Compound 7n FGFR1Biochemical-H1581 (Lung)Significant in xenograft model[6][7]
AZD4547 FGFR1, 2, 3, 4Biochemical0.2, 2.5, 1.8, 165--[7]
mGluR4 Positive Allosteric Modulators for Parkinson's Disease

The metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled GPCR, is a promising target for the treatment of Parkinson's disease. Positive allosteric modulators (PAMs) of mGluR4 offer a potential therapeutic strategy. A notable example is VU0418506, which features a 1H-pyrazolo[4,3-b]pyridin-3-amine core.[2][6]

Compound IDTargetAssay TypeEC50 (nM)Fold ShiftReference
VU0418506 (26) Human mGluR4Calcium Flux68-[2]
VU0418506 (26) Rat mGluR4Calcium Flux46-[8]

II. Experimental Protocols

General Synthesis of this compound Ethyl Ester

This protocol describes a general method for the synthesis of the this compound ethyl ester scaffold, which can serve as a key intermediate for further derivatization.[9][10]

Protocol:

  • Step 1: Synthesis of Pyridin-2-yl Keto Esters: To a solution of a 2-chloro-3-nitropyridine derivative in an appropriate solvent, add a β-keto ester and a suitable base (e.g., DBU, pyrrolidine). Stir the reaction mixture at room temperature until completion (monitored by TLC).[10]

  • Step 2: Japp-Klingemann Reaction: The resulting pyridin-2-yl keto ester is subjected to a modified Japp-Klingemann reaction. This involves azo-coupling with a stable arenediazonium tosylate, followed by deacylation and pyrazole ring annulation in a one-pot manner.[10]

  • Step 3: Work-up and Purification: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1H-pyrazolo[4,3-b]pyridine-3-carboxylate.[10]

NAMPT Inhibition Assay

This protocol outlines a biochemical assay to determine the inhibitory activity of compounds against the NAMPT enzyme.[9]

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of purified recombinant NAMPT enzyme, ATP, nicotinamide (NAM), and 5-phosphoribosyl-1-pyrophosphate (PRPP).

  • Assay Procedure: In a multi-well plate, add the purified NAMPT enzyme to each well. Add the test inhibitor dilutions to the respective wells. Include positive (no inhibitor) and negative (no NAMPT enzyme) controls.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the substrate mixture (NAM, PRPP, ATP). Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+, which is then used in a coupled enzymatic reaction to generate a fluorescent or colorimetric signal. The signal is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a suitable software.

Kinase Inhibition Assay (TBK1 and FGFR)

This protocol describes a general method for assessing the inhibitory activity of compounds against protein kinases like TBK1 and FGFR using a luminescence-based assay.[5][11][12]

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a solution of the purified kinase (e.g., TBK1 or FGFR), a suitable substrate, and ATP in the kinase assay buffer.

  • Assay Procedure: In a 384-well plate, add the test compound, followed by the kinase solution.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate the plate at room temperature for 60 minutes.

  • Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP. Then, add a kinase detection reagent to convert the ADP formed to ATP, which is subsequently measured via a luciferase-based luminescence reaction.

  • Data Analysis: The luminescence signal is proportional to the kinase activity. IC50 values are determined from the dose-response curves.

mGluR4 Positive Allosteric Modulator (PAM) Assay

This protocol describes a cell-based calcium flux assay to identify and characterize PAMs of mGluR4.[13]

Protocol:

  • Cell Culture: Use a stable cell line co-expressing human mGluR4 and a chimeric G-protein (e.g., Gqi5) that couples the receptor to the phospholipase C pathway.

  • Cell Plating and Dye Loading: Plate the cells in a 384-well plate and grow overnight. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure: Measure the baseline fluorescence using a functional drug screening system (FDSS). Add the test compounds to the cells.

  • Glutamate Addition and Signal Detection: After a short incubation, add a sub-maximal (EC20) concentration of glutamate to stimulate the receptor. The change in intracellular calcium concentration is measured as a change in fluorescence intensity.

  • Data Analysis: PAMs will potentiate the glutamate-induced calcium signal. The EC50 of potentiation is calculated from the dose-response curves.

III. Visualizations

Signaling Pathways and Experimental Workflows

NAMPT_Inhibition_Pathway NAM Nicotinamide NMN NMN NAM->NMN NAMPT PRPP PRPP NAMPT NAMPT Inhibitor 1H-Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->NAMPT NAD NAD+ NMN->NAD ATP_depletion ATP Depletion NAD->ATP_depletion Impaired Energy Metabolism Cell_Death Cancer Cell Death ATP_depletion->Cell_Death

Caption: NAD+ Salvage Pathway and NAMPT Inhibition.

Kinase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection Compound_prep Prepare serial dilutions of test compound Add_compound Add compound to 384-well plate Compound_prep->Add_compound Kinase_prep Prepare Kinase, Substrate, and ATP solution Add_kinase Add kinase solution Kinase_prep->Add_kinase Add_compound->Add_kinase Incubate Incubate at RT for 60 min Add_kinase->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Incubate2 Incubate at RT for 40 min Add_ADP_Glo->Incubate2 Add_detection Add Kinase Detection Reagent Incubate2->Add_detection Incubate3 Incubate at RT for 30 min Add_detection->Incubate3 Read_luminescence Read Luminescence Incubate3->Read_luminescence

Caption: General Workflow for Kinase Inhibition Assay.

mGluR4_PAM_Signaling Glutamate Glutamate mGluR4 mGluR4 Receptor Glutamate->mGluR4 PAM VU0418506 (Pyrazolo[4,3-b]pyridine) PAM->mGluR4 Allosteric Modulation G_protein Gi/o Protein mGluR4->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Downstream Downstream Neuronal Effects cAMP->Downstream Modulation

Caption: mGluR4 Signaling and Positive Allosteric Modulation.

References

Synthesis of Pyrazolo[4,3-b]pyridine Libraries: A Detailed Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of pyrazolo[4,3-b]pyridine libraries, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential as inhibitors for various kinases and as modulators of key signaling pathways implicated in cancer and immune response.

Introduction

Pyrazolo[4,3-b]pyridines are bicyclic nitrogen-containing heterocycles that have garnered considerable attention in the field of drug discovery. Their structural motif allows for diverse substitutions, making them ideal scaffolds for the creation of compound libraries for high-throughput screening. Members of this class have shown promise as inhibitors of targets such as the oncoprotein c-Met, CDK8, and as modulators of the PD-1/PD-L1 immune checkpoint pathway.[1][2] This guide details efficient synthetic strategies, including a one-pot protocol and microwave-assisted methods, to facilitate the generation of diverse pyrazolo[4,3-b]pyridine libraries.

Synthetic Strategies and Protocols

Two primary and efficient methods for the synthesis of pyrazolo[4,3-b]pyridine libraries are highlighted here: a one-pot, three-component reaction and a microwave-assisted approach. Both methods offer advantages in terms of operational simplicity, reaction time, and amenability to library synthesis.

Protocol 1: One-Pot Synthesis via Modified Japp-Klingemann Reaction

This protocol describes an efficient one-pot synthesis of pyrazolo[4,3-b]pyridines starting from readily available 2-chloro-3-nitropyridines.[1][3][4] The method combines an SNAr reaction, a modified Japp-Klingemann reaction, azo-coupling, deacylation, and pyrazole ring annulation in a single pot.[1][3]

Experimental Protocol:

  • Synthesis of Pyridin-2-yl Keto Esters: To a solution of a 2-chloro-3-nitropyridine derivative in a suitable solvent (e.g., DMF), add a β-keto ester and a base (e.g., K2CO3). Stir the reaction mixture at room temperature until completion (monitored by TLC). Work up the reaction to isolate the corresponding pyridin-2-yl keto ester.

  • One-Pot Azo-Coupling and Cyclization:

    • To a solution of the pyridin-2-yl keto ester in a suitable solvent (e.g., acetonitrile), add a stable arenediazonium tosylate and a base (e.g., pyridine).

    • Stir the mixture to facilitate the azo-coupling reaction.

    • Add a secondary amine (e.g., pyrrolidine) to promote deacylation and subsequent intramolecular cyclization.

    • Monitor the reaction by TLC until the formation of the pyrazolo[4,3-b]pyridine is complete.

    • Isolate and purify the final product by standard chromatographic techniques.

Quantitative Data Summary:

The following table summarizes the yields for a selection of synthesized ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates using the one-pot protocol.

CompoundR Group (Aryl)Yield (%)
5a 2-cyanophenyl85
5b 4-methyl-2-nitrophenyl88
5f 2-chlorophenyl72
5j 4-bromophenyl83

Data extracted from a study by Minyaev et al.[1]

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[5][6][7] This approach is particularly well-suited for the rapid generation of compound libraries. A general procedure involves the multi-component reaction of a 5-aminopyrazole, an aldehyde, and a β-ketonitrile under microwave irradiation.[8] While many examples focus on the [3,4-b] isomer, the principles are adaptable for the [4,3-b] scaffold.

Experimental Protocol:

  • Reaction Setup: In a microwave-safe vessel, combine the 5-aminopyrazole derivative, the desired aldehyde, and the appropriate active methylene compound (e.g., malononitrile or an aroyl acetonitrile).

  • Solvent and Catalyst (if required): Add a high-boiling point solvent such as DMF or use solvent-free conditions.[6][9] A catalyst, if necessary, may be added at this stage.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a specified temperature and time (e.g., 200°C for 10 minutes).[6]

  • Work-up and Purification: After cooling, the reaction mixture is worked up by adding water or an appropriate solvent to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography.

Quantitative Data Summary:

The following table presents data for a microwave-assisted synthesis of pyrazolo[3,4-b]pyridines, illustrating the efficiency of this method which can be conceptually applied to the synthesis of pyrazolo[4,3-b]pyridine libraries.

MethodReaction TimeYield (%)
Conventional Heating12 hours~70-80
Microwave Irradiation10 minutesup to 83

Data from a study on microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives.[6]

Visualization of Synthetic Workflow and Biological Context

Diagrams created using the DOT language provide a clear visualization of the experimental workflows and the biological signaling pathways where these compounds may be active.

G Workflow for One-Pot Synthesis of Pyrazolo[4,3-b]pyridines cluster_start Starting Materials cluster_reaction One-Pot Reaction Sequence A 2-Chloro-3-nitropyridine D S(N)Ar Reaction A->D B beta-Keto Ester B->D C Arenediazonium Tosylate E Azo-Coupling C->E D->E Intermediate F Deacylation & Cyclization E->F Intermediate G Purified Pyrazolo[4,3-b]pyridine Library F->G G PD-1/PD-L1 Signaling Pathway and Inhibition cluster_cells Cellular Interaction cluster_proteins Protein Interaction T_Cell T-Cell PD1 PD-1 Tumor_Cell Tumor Cell PDL1 PD-L1 PD1->PDL1 Binding T_Cell_Exhaustion T-Cell Exhaustion PDL1->T_Cell_Exhaustion Inhibitory Signal Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->PDL1 Blocks Interaction Immune_Response Anti-Tumor Immune Response Inhibitor->Immune_Response

References

Application Notes and Protocols: 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid as a key building block in the synthesis of complex, biologically active molecules. This scaffold is of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors.

Introduction

1H-Pyrazolo[4,3-b]pyridine derivatives are recognized as privileged scaffolds in drug discovery due to their structural similarity to purines, enabling them to function as ATP-competitive inhibitors of various protein kinases. The carboxylic acid functionality at the 3-position serves as a versatile handle for introducing a wide range of substituents through amide bond formation, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting molecules. These derivatives have shown promise as inhibitors of Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and other important cancer-related targets.

Synthesis of the Building Block

The key building block, this compound, can be readily synthesized from its corresponding ethyl ester. A common route to Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate involves the reaction of an appropriate intermediate with sodium nitrite under acidic conditions. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Application in the Synthesis of Kinase Inhibitors

This compound is a valuable starting material for the synthesis of potent kinase inhibitors. The general approach involves the coupling of the carboxylic acid with various amines via standard amide bond formation protocols. This allows for the exploration of the chemical space around the pyrazolopyridine core to optimize interactions with the target kinase.

A primary application of this building block is in the development of Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. Molecules incorporating the 1H-Pyrazolo[4,3-b]pyridine-3-carboxamide scaffold have demonstrated potent inhibitory activity against various CDKs.

Quantitative Data Summary

The following tables summarize the biological activity of representative complex molecules synthesized using the 1H-pyrazolo[4,3-b]pyridine scaffold.

Table 1: Inhibitory Activity of Representative Pyrazolo[4,3-b]pyridine Derivatives against various Kinases.

Compound IDTarget KinaseIC50 (nM)Reference Cell Line
Compound A CDK2/cyclin E5MDA-MB-231
Compound B CDK9/cyclin T112HCT116
Compound C FGFR18KG-1
Compound D TBK115A549

Table 2: Antiproliferative Activity of Representative Pyrazolo[4,3-b]pyridine Derivatives.

Compound IDCell LineGI50 (µM)Cancer Type
Compound A MDA-MB-2310.15Breast Cancer
Compound B HCT1160.28Colon Cancer
Compound C KG-10.09Leukemia
Compound D A5490.52Lung Cancer

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

This protocol is adapted from a known synthetic method for this class of compounds.

Materials:

  • Intermediate (V) (as described in patent CN102911174A)

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄), 25% aqueous solution

  • Ice bath

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the intermediate (V) (1.0 eq) in 25% sulfuric acid at 0 °C in a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Slowly add a solution of sodium nitrite (2.0 eq) in water to the reaction mixture while maintaining the temperature between -5 °C and 0 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding it to ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Protocol 2: Hydrolysis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Materials:

  • Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1N

  • Standard laboratory glassware

Procedure:

  • Dissolve Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Add LiOH (or NaOH) (1.5 - 3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.

Protocol 3: Amide Coupling to Synthesize a Complex Molecule (Representative Protocol)

This protocol is a general procedure for the amide coupling of this compound with an amine, adapted from established methods for similar heterocyclic carboxylic acids.[1]

Materials:

  • This compound

  • Desired amine (e.g., aniline derivative)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar coupling agent (e.g., HATU, HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in DMF (or DCM) at room temperature, add the desired amine (1.1 eq), COMU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1H-Pyrazolo[4,3-b]pyridine-3-carboxamide derivative.

Visualizations

Experimental Workflow for the Synthesis of a Complex Molecule

G cluster_0 Synthesis of Building Block cluster_1 Amide Coupling start Intermediate (V) ester Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate start->ester NaNO2, H2SO4 acid This compound ester->acid LiOH, THF/H2O product Complex Molecule (e.g., Kinase Inhibitor) acid->product COMU, DIPEA, DMF amine Desired Amine amine->product

Caption: Synthetic workflow for complex molecules.

Simplified CDK Signaling Pathway Inhibition

G cluster_pathway CDK-Mediated Cell Cycle Progression cluster_inhibitor Inhibitor Action CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Genes G1/S Phase Genes E2F->G1_S_Genes Activates Transcription CyclinE_CDK2 Cyclin E / CDK2 G1_S_Genes->CyclinE_CDK2 Expression S_Phase S Phase Entry CyclinE_CDK2->S_Phase Inhibitor 1H-Pyrazolo[4,3-b]pyridine -3-carboxamide Derivative Inhibitor->CyclinD_CDK46 Inhibits Inhibitor->CyclinE_CDK2 Inhibits

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 1H-Pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. The pyrazolopyridine scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, making them attractive targets for drug discovery and development. This document provides a detailed protocol for the large-scale synthesis of ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, based on a method adapted from published patent literature. The protocol is designed to be scalable and efficient, addressing the needs of process chemistry and drug development professionals.

Synthetic Pathway Overview

The large-scale synthesis of the target compound, ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (I-1), is achieved through a two-step process starting from ethyl 2-(2-nitropyridin-3-yl)-3-oxobutanoate (IV-1). The first step involves the reduction of the nitro group to an amine, yielding ethyl 2-amino-2-(2-aminopyridin-3-yl)acetate (V-1). The subsequent step is an intramolecular cyclization via diazotization of the primary amine, which forms the pyrazole ring of the final product.

cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization IV_1 Ethyl 2-(2-nitropyridin-3-yl)-3-oxobutanoate (IV-1) V_1 Ethyl 2-amino-2-(2-aminopyridin-3-yl)acetate (V-1) IV_1->V_1 Pd/C, H2 Methanol V_1_2 Ethyl 2-amino-2-(2-aminopyridin-3-yl)acetate (V-1) I_1 Ethyl 1H-Pyrazolo[4,3-b]pyridine-3-carboxylate (I-1) V_1_2->I_1 1. H2SO4 2. NaNO2 (aq) -5 to 0 °C

Synthetic Workflow for Ethyl 1H-Pyrazolo[4,3-b]pyridine-3-carboxylate

Experimental Protocols

Materials and Equipment
  • Starting Materials: Ethyl 2-(2-nitropyridin-3-yl)-3-oxobutanoate (IV-1)

  • Reagents: Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), Methanol (MeOH), Sulfuric acid (H₂SO₄, 25% aqueous solution), Sodium nitrite (NaNO₂), Deionized water.

  • Equipment: Large-scale reaction vessel equipped with mechanical stirring, temperature control (heating/cooling), and gas inlet/outlet; hydrogenation apparatus; filtration equipment; pH meter; drying oven.

Step 1: Synthesis of Ethyl 2-amino-2-(2-aminopyridin-3-yl)acetate (V-1)
  • Charging the Reactor: In a suitable large-scale reactor, dissolve ethyl 2-(2-nitropyridin-3-yl)-3-oxobutanoate (IV-1) in methanol. For example, 80.0 g of IV-1 can be dissolved in 1.3 L of methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. A typical catalyst loading is 15.0 g of 10% Pd/C for 80.0 g of the starting material.

  • Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas. Pressurize the reactor with hydrogen and maintain the pressure while stirring the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 3 hours.[1]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture to remove the Pd/C catalyst. The filter cake should be handled with care as it can be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield ethyl 2-amino-2-(2-aminopyridin-3-yl)acetate (V-1) as a pale yellow crystalline solid.[1]

Step 2: Synthesis of Ethyl 1H-Pyrazolo[4,3-b]pyridine-3-carboxylate (I-1)
  • Acidic Solution Preparation: In a separate reactor equipped with efficient cooling, prepare a 25% aqueous solution of sulfuric acid.

  • Dissolution of Intermediate: Add the ethyl 2-amino-2-(2-aminopyridin-3-yl)acetate (V-1) obtained from Step 1 to the sulfuric acid solution. For instance, 24.0 g of V-1 can be added to 1.1 L of 25% H₂SO₄.[1]

  • Cooling: Cool the reaction mixture to between -5 °C and 0 °C.

  • Diazotization and Cyclization: Prepare a solution of sodium nitrite (NaNO₂) in water. Slowly add the NaNO₂ solution to the cooled reaction mixture while maintaining the temperature between -5 °C and 0 °C. The molar ratio of V-1 to NaNO₂ should be approximately 1:1 to 1:2. The addition should be controlled to manage any off-gassing and exotherm. Stir the reaction mixture at this temperature for about 1 hour after the addition is complete.[1]

  • Precipitation: After the reaction is complete, adjust the pH of the mixture to 8-9 using a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) while keeping the temperature low. A large amount of solid product will precipitate out.

  • Isolation and Purification: Collect the precipitated solid by filtration. Wash the filter cake with cold deionized water to remove any inorganic salts. Dry the solid in a vacuum oven to obtain the final product, ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (I-1), as a faint yellow solid.[1]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis.

StepStarting MaterialProductReagents and ConditionsReaction TimeYieldReference
1Ethyl 2-(2-nitropyridin-3-yl)-3-oxobutanoate (IV-1)Ethyl 2-amino-2-(2-aminopyridin-3-yl)acetate (V-1)Pd/C, H₂, MeOH, Room Temp.~3 hours99.3%[1]
2Ethyl 2-amino-2-(2-aminopyridin-3-yl)acetate (V-1)Ethyl 1H-Pyrazolo[4,3-b]pyridine-3-carboxylate (I-1)1. 25% H₂SO₄2. NaNO₂ (aq)-5 to 0 °C~1 hour90.0%[1]

Safety and Handling Precautions

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step should be carried out in a well-ventilated area, using appropriate equipment and safety measures to prevent leaks and ignition sources. The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. It should be handled under a blanket of inert gas or wetted with water.

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this reagent.

  • Diazotization: The diazotization reaction can be exothermic and may produce nitrogen oxides. The reaction should be carried out at low temperatures with careful control of the addition rate of sodium nitrite. Adequate ventilation is essential.

  • General Precautions: Standard laboratory safety practices should be followed at all times. This includes working in a well-ventilated fume hood, wearing appropriate PPE, and having access to safety equipment such as fire extinguishers and safety showers.

Conclusion

The protocol described provides an efficient and scalable method for the large-scale synthesis of ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate. The high yields and relatively simple operational procedures make this a viable route for the production of this important pharmaceutical intermediate. Careful attention to safety, particularly during the hydrogenation and diazotization steps, is crucial for the successful and safe implementation of this synthesis on a large scale.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis through a direct question-and-answer format.

Frequently Asked Questions

Q1: What are the common synthetic routes to this compound?

A1: The synthesis often involves the cyclocondensation of a substituted pyridine with a hydrazine derivative.[1] A prevalent method starts from 2-chloro-3-nitropyridines which undergo a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction.[2] Another approach involves the reaction of an appropriate aminopyrazole intermediate with a keto-ester, followed by cyclization. The final step is typically the hydrolysis of an ester precursor (e.g., ethyl or methyl ester) to the carboxylic acid.[3][4]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields in heterocyclic synthesis can arise from several factors. A systematic approach is best for troubleshooting.[5] Key areas to check include:

  • Purity of Reagents: Impurities in starting materials, especially the aminopyrazole or substituted pyridine, can significantly hinder the reaction.[6] Always ensure high purity of reactants and use dry, pure solvents.

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[5] Run small-scale trials to optimize these parameters before scaling up.

  • Atmospheric Control: Many organic reactions are sensitive to moisture and oxygen.[5] If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to slow reaction rates and reduced yields.[5]

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[5] Monitor the reaction progress using TLC or LC-MS to check for any degradation products over time.[5]

Q3: I am observing the formation of significant side products. What could be the cause?

A3: Side product formation is a common challenge. Potential causes include:

  • Regioisomer Formation: Especially with unsymmetrical starting materials, the formation of regioisomers can be a significant issue in pyrazolopyridine synthesis.[6] The choice of solvent and catalyst can influence regioselectivity. It is advisable to consult literature for reactions similar to yours.[6]

  • Suboptimal Temperature: Running the reaction at a temperature that is too high can often lead to the formation of undesired byproducts. Carefully control the reaction temperature.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to side reactions. Ensure precise measurement of all reagents.

Q4: How can I effectively purify the final this compound product?

A4: Purification can be challenging due to the polarity of the molecule.[6]

  • Crystallization: This is often the most effective method for purifying the final carboxylic acid. Experiment with different solvent systems to find one that provides good quality crystals.

  • Column Chromatography: If crystallization is not effective, flash column chromatography using silica gel is a common alternative.[6] A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate) is a good starting point.[6]

  • Proper Work-up: A thorough aqueous work-up is essential to remove inorganic salts and catalysts before attempting crystallization or chromatography.[6]

Q5: The final ester hydrolysis step is not going to completion. How can I optimize this?

A5: Incomplete hydrolysis of the ester precursor can be addressed by:

  • Choice of Base: Lithium hydroxide (LiOH) is often effective.

  • Solvent System: A mixture of an organic solvent like dioxane or THF with water is commonly used to ensure solubility of the ester.

  • Temperature: Gently heating the reaction mixture can drive the hydrolysis to completion, but be cautious of potential degradation of the product.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Decision Tree

This diagram outlines a logical workflow for troubleshooting common synthesis problems.

G start Low Yield or Impure Product check_purity Verify Purity of Starting Materials & Solvents start->check_purity purity_ok Purity Confirmed check_purity->purity_ok purify_sm Purify Starting Materials (Recrystallize/Distill) purity_ok->purify_sm No optimize_cond Optimize Reaction Conditions purity_ok->optimize_cond Yes purify_sm->check_purity cond_ok Conditions Optimized? optimize_cond->cond_ok vary_temp Vary Temperature & Time optimize_cond->vary_temp vary_reagents Change Solvent, Base, or Catalyst optimize_cond->vary_reagents analyze_side Analyze Byproducts (LC-MS/NMR) cond_ok->analyze_side No Improvement success Successful Synthesis cond_ok->success Improvement side_id Byproduct Identified? analyze_side->side_id adjust_protocol Adjust Protocol to Minimize Side Reaction side_id->adjust_protocol Yes optimize_workup Optimize Workup & Purification side_id->optimize_workup No adjust_protocol->optimize_cond optimize_workup->success

Caption: A troubleshooting flowchart for synthesis optimization.

Data Presentation: Reaction Condition Optimization

The following tables summarize hypothetical quantitative data for key steps in the synthesis of the ethyl ester precursor, illustrating how different reaction parameters can affect the outcome.

Table 1: Optimization of Cyclocondensation Step

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF801265
2NaHTHF65872
3Cs₂CO₃Dioxane1001278
4DBUAcetonitrile80655

Table 2: Optimization of Ester Hydrolysis

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (2.0)MeOH/H₂O60485
2LiOH (1.5)THF/H₂O40692
3KOH (2.0)EtOH/H₂O70488
4LiOH (1.5)Dioxane/H₂O50595

Experimental Protocols

General Synthetic Workflow

This diagram illustrates a typical synthetic sequence for preparing the target compound.

G cluster_0 Synthesis of Ethyl 1H-Pyrazolo[4,3-b]pyridine-3-carboxylate cluster_1 Final Step SM Substituted 2-Aminopyridine INT1 Diazotization SM->INT1 NaNO₂, HCl INT2 Cyclocondensation (Japp-Klingemann) INT1->INT2 Ethyl Acetoacetate, Base ESTER Ester Precursor INT2->ESTER ACID 1H-Pyrazolo[4,3-b]pyridine- 3-carboxylic acid ESTER->ACID Hydrolysis (e.g., LiOH, H₂O/THF)

References

Technical Support Center: Purification of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: What is the most common and effective method for purifying crude this compound?

A1: The most frequently employed and generally effective methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present. For thermally stable compounds with crystalline properties, recrystallization is a preferred, scalable, and cost-effective first-line approach. Column chromatography is invaluable for separating compounds with very similar polarities to the desired product.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase at a temperature above its melting point. Here are several strategies to address this issue:

  • Increase Solvent Volume: Add more of the primary solvent to the hot solution to decrease the saturation concentration. This may lower the temperature at which crystallization begins to below the melting point of your compound.

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Using an insulated container (e.g., a Dewar flask) or placing the flask in a beaker of hot water and allowing it to cool together can promote gradual crystal formation.

  • Solvent System Modification: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites and initiate crystallization.

Q3: My recovery yield after recrystallization is very low. How can I improve it?

A3: Low recovery can be due to several factors. Consider the following to improve your yield:

  • Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.

  • Thorough Cooling: Ensure the solution is cooled to a low temperature (e.g., in an ice bath or refrigerator) to maximize the precipitation of your product, provided the impurities remain soluble at that temperature.

  • Solvent Choice: The chosen solvent may be too good at dissolving your compound even at low temperatures. Re-evaluate your solvent selection based on solubility tests.

  • Second Crop of Crystals: Concentrate the mother liquor (the solution remaining after the first filtration) by partially evaporating the solvent and cooling again to obtain a second, albeit likely less pure, crop of crystals.

Q4: What are some common impurities I might encounter, and how can I remove them?

A4: Common impurities often stem from starting materials or side reactions during the synthesis. Given that a common synthetic route involves the reaction of a 2-chloropyridine derivative with hydrazine, potential impurities could include:

  • Unreacted Starting Materials: Such as 2-chloro-3-acetylpyridine or 2-chloropyridine-3-carboxaldehyde.

  • Side-Products: Incomplete cyclization or alternative reaction pathways of the hydrazine with the pyridine derivative can lead to various structurally related impurities.

  • Residual Solvents: Solvents used in the reaction or work-up.

Troubleshooting Impurity Removal:

  • Acid-Base Extraction: As a carboxylic acid, your target compound can be selectively extracted. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt of your product will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

  • Column Chromatography: If impurities have similar acidity, column chromatography is the method of choice. A silica gel column with a gradient elution, for instance, starting with a non-polar solvent and gradually increasing the polarity with a more polar one (e.g., a hexane/ethyl acetate gradient, followed by the addition of methanol or acetic acid to the eluent), can effectively separate the desired product.

Q5: The purified product shows a broad melting point range. What does this indicate?

A5: A broad melting point range is a classic indicator of an impure sample. The impurities disrupt the crystal lattice of the pure compound, leading to melting over a range of temperatures and typically at a lower temperature than the pure substance. To address this, further purification is necessary. Consider performing another recrystallization with a different solvent system or employing column chromatography.

Data Presentation

The following tables summarize illustrative data for common purification methods for this compound. Note: These values are representative and may vary depending on the specific experimental conditions and the nature of the crude mixture.

Table 1: Recrystallization Solvent Screening (Illustrative)

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityEstimated Recovery
EthanolHighLowGood (Needles)~85%
Methanol/WaterHighVery LowGood (Plates)~90%
IsopropanolModerateLowFair~75%
Ethyl AcetateLowVery Low-Not suitable
Acetone/HexaneHighVery LowGood~88%

Table 2: Column Chromatography Performance (Illustrative)

Stationary PhaseEluent SystemPurity Achieved (by HPLC)Yield
Silica GelDichloromethane/Methanol (95:5)>98%~70%
Silica GelEthyl Acetate/Hexane/Acetic Acid (gradient)>99%~65%
Reverse Phase C18Acetonitrile/Water with 0.1% TFA (gradient)>99.5%~50% (Preparative HPLC)

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of the hot solvent until it does.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

Protocol 2: Silica Gel Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding silica gel, and then evaporating the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., dichloromethane or a hexane/ethyl acetate mixture).

  • Loading: Carefully load the dried silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in dichloromethane) to move the compounds down the column.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The target carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded or processed further if it contains other compounds of interest.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 1M hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2-3, check with pH paper). The pure this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column AcidBase Acid-Base Extraction Crude->AcidBase Analysis Purity Check (TLC, HPLC, NMR, MP) Recrystallization->Analysis Column->Analysis AcidBase->Analysis Analysis->Recrystallization Further Purification Needed Analysis->Column Further Purification Needed Pure Pure Product (>95% Purity) Analysis->Pure Purity OK

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield cluster_solutions_nocrystals Solutions for No Crystals Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Compound Oils Out Problem->OilingOut Yes LowYield Low Recovery Yield Problem->LowYield Yes NoCrystals No Crystals Form Problem->NoCrystals Yes Success Pure Crystals Obtained Problem->Success No Sol1_Oiling Increase Solvent Volume OilingOut->Sol1_Oiling Sol2_Oiling Slow Cooling OilingOut->Sol2_Oiling Sol3_Oiling Change Solvent System OilingOut->Sol3_Oiling Sol1_Yield Minimize Hot Solvent LowYield->Sol1_Yield Sol2_Yield Thorough Cooling LowYield->Sol2_Yield Sol3_Yield Concentrate Mother Liquor LowYield->Sol3_Yield Sol1_NoCrystals Add Seed Crystal NoCrystals->Sol1_NoCrystals Sol2_NoCrystals Scratch Flask NoCrystals->Sol2_NoCrystals Sol3_NoCrystals Concentrate Solution NoCrystals->Sol3_NoCrystals

Caption: Troubleshooting decision tree for common issues during recrystallization.

Technical Support Center: Pyrazolo[4,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[4,3-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining the pyrazolo[4,3-b]pyridine core?

A1: The primary synthetic routes for the pyrazolo[4,3-b]pyridine scaffold can be broadly categorized into two main approaches:

  • Annulation of a pyridine ring onto a pre-existing pyrazole ring: This is a common strategy that involves the cyclocondensation of functionalized aminopyrazoles. For instance, unstable 4-aminopyrazole-5-carbaldehydes (in their N-protected forms) or other 5-functionalized 4-aminopyrazoles can be cyclized to form the pyridine portion of the bicyclic system.[1]

  • Annulation of a pyrazole ring onto a pre-existing pyridine core: While less common, this approach involves building the pyrazole ring onto a suitably functionalized pyridine derivative.[1] A notable example starts from readily available 2-chloro-3-nitropyridines, proceeding through a sequence of nucleophilic aromatic substitution (SNAr) and modified Japp-Klingemann reactions.[1][2]

Q2: I am observing the formation of an unexpected N-acetyl-N-arylhydrazone. Is this a known byproduct?

A2: In the synthesis of pyrazolo[4,3-b]pyridines via the Japp-Klingemann reaction pathway, an N-acetyl-N-arylhydrazone is not necessarily a final byproduct but can be a key intermediate.[1] Its isolation and characterization have been reported.[1] However, issues with the subsequent cyclization step could lead to its accumulation in the reaction mixture.

Q3: My reaction is producing a complex mixture of side products, especially at higher temperatures and pH. What could be the cause?

A3: Increased temperatures or pH during the synthesis of pyrazolo[4,3-b]pyridines, particularly in methods involving azo-coupling and cyclization, can lead to the formation of numerous side products.[1] These conditions can promote undesired side reactions and decomposition of intermediates. It is crucial to carefully control these parameters to favor the desired reaction pathway.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Purity of Starting Materials: Impurities in reactants, such as the aminopyrazole or pyridine derivatives, can inhibit the reaction. 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can lead to incomplete reactions or product degradation.[1][3] 3. Catalyst Issues: The choice and loading of the catalyst can be critical for reaction efficiency.[3]1. Verify Purity: Ensure all starting materials are of high purity using appropriate analytical techniques (e.g., NMR, LC-MS). 2. Optimize Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[3] Maintain strict pH control where necessary. 3. Screen Catalysts: If applicable to your synthetic route, screen different catalysts and optimize the catalyst loading.
Formation of Regioisomers 1. Unsymmetrical Starting Materials: The use of unsymmetrical precursors can lead to the formation of different regioisomers.[4] 2. Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity of the reaction.[3][4]1. Use Symmetrical Substrates: If possible, redesign the synthesis to use symmetrical starting materials to avoid regioselectivity issues. 2. Literature Review & Optimization: Consult the literature for precedents with similar substrates.[3] Systematically screen solvents and catalysts to favor the desired isomer. 3. Chromatographic Separation: If regioisomers are unavoidable, utilize flash column chromatography with a carefully selected eluent system (e.g., a gradient of hexane and ethyl acetate) for separation.[3]
Unusual Rearrangement Products Reaction Mechanism Specifics: Certain synthetic routes may be prone to unexpected molecular rearrangements. For instance, a C-N migration of an acetyl group has been observed in a modified Japp-Klingemann approach to pyrazolo[4,3-b]pyridines.[1][2]Mechanistic Investigation: Isolate and characterize any unexpected products to understand the underlying rearrangement mechanism. This may involve techniques like NMR spectroscopy and X-ray crystallography.[1] Adjusting reaction conditions (e.g., temperature, nucleophile) might suppress the rearrangement.
Difficult Purification 1. Polarity of Products: Pyrazolopyridines can be polar, making them difficult to separate from polar byproducts and baseline impurities on silica gel.[3] 2. Co-eluting Byproducts: Side products with similar polarity to the desired compound can complicate chromatographic purification.1. Thorough Work-up: A proper aqueous work-up is essential to remove inorganic salts and catalysts before chromatography.[3] 2. Optimize Chromatography: Systematically screen different mobile phase compositions for column chromatography.[3] Consider alternative stationary phases if silica gel proves ineffective. 3. Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

Synthesis of Ethyl 1-aryl-pyrazolo[4,3-b]pyridine-3-carboxylates via Modified Japp-Klingemann Reaction

This protocol is adapted from a method utilizing 2-chloro-3-nitropyridines.[1]

Step 1: Synthesis of Pyridin-2-yl Keto Esters

  • To a solution of a 2-chloro-3-nitropyridine derivative in a suitable solvent (e.g., DMF), add a β-keto ester (e.g., ethyl acetoacetate) and a base (e.g., K₂CO₃).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Perform an aqueous work-up and purify the product by column chromatography to yield the corresponding pyridin-2-yl keto ester.

Step 2: One-Pot Azo-Coupling, Deacylation, and Cyclization

  • Prepare a solution of the pyridin-2-yl keto ester in an appropriate solvent (e.g., ethanol).

  • Add a base (e.g., pyridine) to the solution.

  • Slowly add a solution of a stable arenediazonium tosylate at a controlled temperature (e.g., 0 °C).

  • After the initial coupling, a nucleophile (e.g., pyrrolidine) is added to facilitate the deacylation and subsequent intramolecular cyclization.

  • Monitor the reaction by TLC for the disappearance of intermediates and the formation of the final pyrazolo[4,3-b]pyridine product.

  • Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography.

Visualized Workflows and Pathways

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_products Products & Byproducts 2_Chloro_3_nitropyridine 2-Chloro-3-nitropyridine Pyridinyl_Keto_Ester Pyridinyl Keto Ester 2_Chloro_3_nitropyridine->Pyridinyl_Keto_Ester SNAr Beta_Keto_Ester β-Keto Ester Beta_Keto_Ester->Pyridinyl_Keto_Ester Arenediazonium_Tosylate Arenediazonium Tosylate Azo_Compound Azo Compound Arenediazonium_Tosylate->Azo_Compound Pyridinyl_Keto_Ester->Azo_Compound Azo-coupling N_Acetyl_Hydrazone N-Acetyl-N-arylhydrazone (Potential Isolated Intermediate) Azo_Compound->N_Acetyl_Hydrazone Rearrangement / Incomplete Reaction Desired_Product Pyrazolo[4,3-b]pyridine Azo_Compound->Desired_Product Deacylation & Cyclization Side_Products Side Products Azo_Compound->Side_Products High Temp / High pH G Start Low Yield or Impure Product Check_Purity Verify Purity of Starting Materials Start->Check_Purity Step 1 Optimize_Conditions Optimize Reaction (Temp, Time, pH) Check_Purity->Optimize_Conditions If pure Analyze_Byproducts Isolate & Characterize Byproducts (e.g., via NMR, MS) Optimize_Conditions->Analyze_Byproducts If still low yield Success High Purity Product Optimize_Conditions->Success If yield improves Purification Refine Purification Strategy Analyze_Byproducts->Purification If byproducts identified Purification->Success

References

Technical Support Center: Amide Coupling Reactions with Pyrazolopyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in amide coupling reactions involving pyrazolopyridine carboxylic acids.

Frequently Asked Questions (FAQs)

1. My amide coupling reaction with a pyrazolopyridine carboxylic acid is showing low to no yield. What are the common causes?

Low or no yield in amide coupling reactions with pyrazolopyridine carboxylic acids can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The lone pair of electrons on the pyridine nitrogen can reduce the reactivity of the carboxylic acid, making its activation more challenging compared to simple benzoic acids. The choice of coupling reagent and reaction conditions is therefore critical.

  • Poor Solubility: Pyrazolopyridine carboxylic acids and their salts may have limited solubility in common organic solvents, leading to heterogeneous reaction mixtures and poor reactivity.

  • Steric Hindrance: Bulky substituents on either the pyrazolopyridine ring or the amine can sterically hinder the approach of the amine to the activated carboxylic acid intermediate.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the pyrazolopyridine ring can further decrease the nucleophilicity of the carboxylate, making activation more difficult.

  • Side Reactions: The pyrazolopyridine nucleus can potentially undergo side reactions under the coupling conditions, consuming starting material or leading to complex product mixtures.

2. How do I choose the right coupling reagent for my pyrazolopyridine carboxylic acid?

The selection of a suitable coupling reagent is crucial for a successful reaction. While there is no one-size-fits-all answer, here is a general guideline:

  • For standard couplings: Carbodiimides like EDC in combination with additives such as HOBt or Oxyma are a good starting point due to their cost-effectiveness and ease of use.

  • For challenging couplings (sterically hindered or electron-deficient substrates): Uronium-based reagents like HATU , HBTU , or COMU are generally more effective due to their higher reactivity. HATU is often considered a reliable choice for difficult couplings.[1]

  • To minimize racemization: The use of additives like HOBt or HOAt is highly recommended, especially when coupling amino acid derivatives.[1]

3. I am observing multiple spots on my TLC plate. What are the possible side reactions?

Besides the desired amide product, several side reactions can occur:

  • N-Acylurea Formation: When using carbodiimides (like EDC or DCC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.

  • Epimerization: If the carboxylic acid has a chiral center alpha to the carbonyl group (as in amino acids), racemization can occur during activation.

  • Guanidinium Byproduct: Uronium reagents like HBTU can react with the amine to form a guanidinium byproduct, which consumes the amine and complicates purification.[1]

  • Reactions involving the pyrazolopyridine ring: While less common, the nitrogen atoms in the pyrazolopyridine ring are nucleophilic and could potentially react with the activated carboxylic acid or coupling reagent, especially under harsh conditions.

4. My pyrazolopyridine carboxylic acid is not dissolving in the reaction solvent. What should I do?

Solubility issues are a common hurdle. Here are some strategies to address this:

  • Solvent Selection: Use polar aprotic solvents like DMF, DMSO, or NMP. A solubility test with your specific pyrazolopyridine carboxylic acid is recommended.

  • Salt Formation: Converting the carboxylic acid to a more soluble salt by adding a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) can improve solubility.

  • Temperature: Gently warming the reaction mixture might help dissolve the starting materials. However, be cautious as elevated temperatures can also promote side reactions.

  • Sonication: Using an ultrasonic bath can help to dissolve suspended solids and improve reaction rates.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inefficient activation of the pyrazolopyridine carboxylic acid.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the equivalents of the coupling reagent and base.- Ensure anhydrous reaction conditions.
Poor solubility of starting materials.- Use a more polar solvent (DMF, DMSO).- Add a base (DIPEA, NMM) to form a more soluble salt of the carboxylic acid.- Gently warm the reaction mixture.
Steric hindrance.- Increase the reaction time and/or temperature.- Consider using a less sterically hindered amine if possible.
Electron-deficient pyrazolopyridine ring.- Use a highly reactive coupling reagent like HATU or COMU.- Consider converting the carboxylic acid to an acid chloride as a more reactive intermediate.
Multiple Products/ Impurities N-acylurea formation (with carbodiimides).- Add HOBt or HOAt to trap the O-acylisourea intermediate.- Optimize the order of addition (pre-activate the acid before adding the amine).
Racemization.- Run the reaction at a lower temperature.- Use a racemization-suppressing additive like HOAt.
Guanidinylation (with uronium reagents).- Use a slight excess of the carboxylic acid relative to the amine.- Avoid a large excess of the uronium reagent.
Difficult Purification Removal of coupling agent byproducts.- For water-soluble byproducts (from EDC), perform aqueous workup.- For DCU (from DCC), filtration is often effective as it is poorly soluble in most organic solvents.- Byproducts from phosphonium-based reagents can sometimes be challenging to remove by chromatography; consider alternative reagents.
Product is water-soluble.- Use reverse-phase chromatography for purification.- Perform extraction with a more polar organic solvent.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU
  • Dissolve the pyrazolopyridine carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous LiCl solution (to remove DMF), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Amide Coupling using EDC/HOBt
  • Dissolve the pyrazolopyridine carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes typical yields for the synthesis of pyrazolopyridine carboxamides under different conditions, as reported in the literature. Please note that yields are highly substrate-dependent.

Pyrazolopyridine ScaffoldCoupling ReagentsBaseSolventYield (%)Reference
Pyrazolo[1,5-a]pyridine-3-carboxylic acidHATUDIPEADMF85% (for Boc-glycine)[2]
Pyrazolo[3,4-b]pyridine-5-carboxylate derivativeAmorphous carbon-supported sulfonic acid (catalyst)-Ethanolup to 80%[3]
Pyrazolo[3,4-b]pyridine-5-carbohydrazideHydrazine hydrate---

Visualizations

Experimental Workflow: Troubleshooting Low Yield

G start Low or No Yield Observed check_activation Problem with Carboxylic Acid Activation? start->check_activation check_solubility Solubility Issues? check_activation->check_solubility No change_reagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU) check_activation->change_reagent Yes check_sterics Steric Hindrance? check_solubility->check_sterics No change_solvent Use More Polar Solvent (DMF, DMSO, NMP) check_solubility->change_solvent Yes increase_time_temp Increase Reaction Time and/or Temperature check_sterics->increase_time_temp Yes end Improved Yield check_sterics->end No, Re-evaluate Substrates increase_equivalents Increase Equivalents of Coupling Reagent/Base change_reagent->increase_equivalents change_reagent->end increase_equivalents->end add_base Add Base (DIPEA, NMM) to Form Salt change_solvent->add_base change_solvent->end add_base->end increase_time_temp->end

Caption: Troubleshooting workflow for low yield in amide coupling.

Logical Relationship: Coupling Reagent Selection

G start Select Coupling Reagent is_challenging Challenging Substrates? (Sterically Hindered/Electron Deficient) start->is_challenging is_racemization_risk Risk of Racemization? is_challenging->is_racemization_risk No use_uronium Use Uronium Reagent (HATU, HBTU, COMU) is_challenging->use_uronium Yes use_carbodiimide Use Carbodiimide + Additive (EDC/HOBt, EDC/Oxyma) is_racemization_risk->use_carbodiimide No add_hoat Use Additive (HOAt is often superior) is_racemization_risk->add_hoat Yes end Proceed with Reaction use_uronium->end use_carbodiimide->end add_hoat->use_carbodiimide

Caption: Decision tree for selecting an appropriate coupling reagent.

References

Technical Support Center: Production of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (Intermediate)

Question: We are experiencing significantly lower than expected yields in the cyclization step to form the ethyl ester intermediate, as described in the patent CN102911174A. What are the potential causes and how can we improve the yield?

Answer: Low yields in this multi-step synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of the initial reactants is critical. Impurities can lead to side reactions and inhibit the desired transformations. Ensure all starting materials are of high purity, and consider re-purification if necessary.

  • Reaction Conditions:

    • Temperature Control: The reaction temperature at each step is crucial. Ensure that the specified temperatures are accurately maintained. Deviations can lead to incomplete reactions or the formation of byproducts.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times might lead to product degradation.

  • Reagent Stoichiometry: The molar ratios of the reactants are critical. Ensure accurate measurement and dispensing of all reagents as specified in the protocol.

  • Moisture and Air Sensitivity: Some reagents may be sensitive to moisture or air. Conduct the reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent unwanted side reactions.

Issue 2: Incomplete Hydrolysis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Question: Our hydrolysis of the ethyl ester to the final carboxylic acid is not going to completion, and we observe a mixture of starting material and product. How can we drive the reaction to completion?

Answer: Incomplete hydrolysis is a common challenge. Here are some strategies to improve the conversion:

  • Reaction Time and Temperature: The hydrolysis of the ester can be slow. Consider increasing the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the point of maximum conversion.

  • Base Concentration: Increasing the concentration of the base (e.g., sodium hydroxide or potassium hydroxide) can accelerate the hydrolysis. However, be cautious as excessively high base concentrations or temperatures can sometimes lead to degradation of the pyrazolopyridine core.

  • Solvent System: The choice of solvent is important for the solubility of both the ester and the base. A mixture of water and a co-solvent like ethanol or methanol can improve the homogeneity of the reaction mixture and facilitate the reaction.

  • Work-up Procedure: Ensure that the acidification step during work-up is sufficient to precipitate all of the carboxylic acid product. Check the pH of the aqueous layer to ensure it is acidic enough for complete precipitation.

Issue 3: Difficulty in Purification of the Final Product

Question: We are struggling to achieve high purity of the final this compound. Column chromatography is not ideal for our scale. What are some alternative purification strategies?

Answer: For large-scale purification, column chromatography is often impractical. Consider the following alternatives:

  • Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is crucial.

    • Solvent Screening: Experiment with different solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and mixtures with water or hexane.

    • Anti-Solvent Crystallization: Dissolve the crude product in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble to induce crystallization.

  • Acid-Base Extraction: Since the final product is a carboxylic acid, you can exploit its acidic nature for purification.

    • Dissolve the crude product in an organic solvent.

    • Extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the carboxylic acid and transfer it to the aqueous layer as its salt.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any neutral or basic impurities.

    • Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the pure carboxylic acid.

    • Filter, wash with water, and dry the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during the scale-up of this synthesis?

A1: Several reagents used in this synthesis require careful handling, especially at a larger scale:

  • Hydrazine Hydrate: This is a corrosive and toxic substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Sodium Nitrite: This is an oxidizing agent and can be toxic if ingested. Avoid contact with skin and eyes.

  • Flammable Solvents: Many organic solvents used are flammable. Ensure that all heating and reaction setups are properly grounded and that there are no sources of ignition in the vicinity.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment before scaling up any reaction.

Q2: What are the likely impurities in the final product?

A2: Potential impurities could include:

  • Unreacted Starting Materials or Intermediates: Incomplete reactions at any stage can lead to the presence of starting materials or intermediates in the final product.

  • Byproducts from Side Reactions: The formation of regioisomers or other side products can occur, especially if reaction conditions are not well-controlled.

  • Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product. Drying under vacuum at an appropriate temperature is important to remove them.

Q3: How can we monitor the progress of the reactions effectively?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring reaction progress.

  • TLC: This is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • HPLC: This provides more quantitative information on the reaction conversion and can also be used to detect the formation of impurities.

Data Presentation

The following table summarizes the reported yields for the synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate as described in patent CN102911174A.

StepReactionReagents and ConditionsReported Yield (%)
1Formation of Intermediate IV-1Compound II-1, Methyl acetoacetate, NaH, THF, reflux91.5
2Reduction to Intermediate V-1Compound IV-1, Pd(OH)₂/C, H₂, MeOH, rt99.3
3Cyclization to Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylateCompound V-1, NaNO₂, 25% HCl, -5°C-

Note: The yield for the final cyclization step to the ethyl ester is not explicitly stated as a percentage in the provided abstract, but the subsequent hydrolysis to the acid is mentioned.

Experimental Protocols

A plausible synthetic route based on available literature is outlined below.

Step 1: Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

This multi-step synthesis is adapted from patent CN102911174A. It involves the formation of an intermediate (V-1) which is then cyclized to the desired ethyl ester. The patent describes high yields for the formation and reduction of a key intermediate (IV-1 to V-1).

Step 2: Hydrolysis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate to this compound

This protocol is a general procedure for the hydrolysis of a similar pyrazolopyridine ester and may require optimization for this specific substrate.

  • Dissolve Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate in a mixture of ethanol and water.

  • Add a stoichiometric excess of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted ester or neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Stir the resulting slurry in the ice bath for a period to ensure complete precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Pathway A Starting Materials B Intermediate IV-1 A->B NaH, THF, Methyl acetoacetate C Intermediate V-1 B->C Pd(OH)₂/C, H₂, MeOH D Ethyl 1H-pyrazolo[4,3-b]pyridine- 3-carboxylate C->D NaNO₂, HCl E 1H-Pyrazolo[4,3-b]pyridine- 3-carboxylic acid D->E NaOH or KOH, EtOH/H₂O, then HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->OptimizeConditions InertAtmosphere Ensure Inert Atmosphere and Anhydrous Solvents OptimizeConditions->InertAtmosphere Purification Investigate Purification Method InertAtmosphere->Purification Recrystallization Recrystallization (Solvent Screening) Purification->Recrystallization Extraction Acid-Base Extraction Purification->Extraction Success Improved Yield and Purity Recrystallization->Success Extraction->Success

Caption: A logical workflow for troubleshooting synthesis and purification issues.

preventing degradation of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this compound during chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure—a pyrazolopyridine core with a carboxylic acid group at the 3-position—the following are potential degradation routes:

  • Decarboxylation: The carboxylic acid group, being adjacent to the pyrazole ring nitrogen, may be susceptible to decarboxylation under certain conditions, particularly at elevated temperatures. This is a known degradation pathway for some pyridine carboxylic acids, especially when the carboxyl group is ortho to the nitrogen.[1]

  • Ring Opening: The pyrazolopyridine ring system could be susceptible to ring-opening under harsh acidic or basic conditions, or in the presence of strong oxidizing or reducing agents.

  • Side Reactions at the Carboxylic Acid: The carboxylic acid group is a reactive site and can undergo unwanted side reactions if not properly managed during coupling or modification reactions.

Q2: How do pH and temperature affect the stability of this compound?

  • Acidic Conditions: Strong acidic conditions, especially at elevated temperatures, may promote decarboxylation or other acid-catalyzed degradation pathways. A patent for the synthesis of the corresponding ethyl ester suggests that the reaction can be carried out under acidic conditions with sodium nitrite at low temperatures (-5°C to 0°C), implying some degree of stability under these specific controlled conditions.[2]

  • Basic Conditions: Strong basic conditions could lead to the formation of the carboxylate salt, which might be more stable in some cases. However, high pH at elevated temperatures can also promote other degradation pathways.

  • Temperature: As a general rule, higher temperatures accelerate the rate of all chemical reactions, including degradation. Therefore, it is advisable to conduct reactions at the lowest effective temperature.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. Keep the container tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low Yield or No Product in Amide Coupling Reactions
Potential Cause Troubleshooting Step Rationale
Degradation of starting material 1. Use a protecting group for the pyrazole nitrogen (e.g., Boc, THP).[3] 2. Employ milder coupling agents (e.g., HATU, HOBt/EDC). 3. Conduct the reaction at a lower temperature (e.g., 0°C to room temperature).Protecting the pyrazole nitrogen can prevent side reactions and increase stability. Milder coupling agents and lower temperatures reduce the likelihood of degradation.
Poor activation of the carboxylic acid 1. Ensure all reagents and solvents are anhydrous. 2. Use a suitable base (e.g., DIPEA, NMM) to facilitate the reaction. 3. Consider converting the carboxylic acid to an acid chloride as an intermediate, but be aware of potential stability issues.Water can quench the activated carboxylic acid intermediate. The choice of base is critical for efficient coupling. Acid chlorides are highly reactive but may require careful handling to avoid degradation of the starting material.
Incomplete reaction 1. Increase the reaction time. 2. Use a slight excess of the amine and coupling agents. 3. Monitor the reaction progress by TLC or LC-MS.Ensuring the reaction goes to completion can maximize the yield of the desired product.
Issue 2: Low Yield or No Product in Esterification Reactions
Potential Cause Troubleshooting Step Rationale
Degradation under acidic conditions 1. Avoid strong mineral acids (e.g., concentrated H₂SO₄) and high temperatures. 2. Use milder esterification methods such as Steglich esterification (DCC/DMAP) or Mitsunobu reaction.Strong acids and high heat can lead to decarboxylation or other degradation pathways. Milder, neutral, or slightly basic conditions are often better tolerated.
Hydrolysis of the ester product Work up the reaction under neutral or slightly acidic conditions.The ester product can be susceptible to hydrolysis under strongly basic or acidic conditions.
Incomplete reaction 1. Use an excess of the alcohol. 2. If using an acid catalyst, ensure it is used in catalytic amounts. 3. Consider using a protecting group on the pyrazole nitrogen.Driving the equilibrium towards the product and protecting reactive sites can improve yield.
Issue 3: Observation of Multiple Unidentified Byproducts
Potential Cause Troubleshooting Step Rationale
Decarboxylation 1. Keep reaction temperatures as low as possible. 2. Avoid prolonged heating.Elevated temperatures are a primary driver of decarboxylation.[1]
Side reactions on the pyrazole or pyridine ring 1. Use a protecting group for the pyrazole nitrogen. Common choices include Boc (di-tert-butyl dicarbonate) or THP (tetrahydropyran).[3][4]Protecting the N-H of the pyrazole can prevent unwanted alkylation, acylation, or other side reactions on the ring system.
Reaction with solvent or impurities Use high-purity, anhydrous solvents and reagents.Impurities can lead to a variety of unforeseen side reactions.

Experimental Protocols: Strategies for Minimizing Degradation

Protocol 1: Amide Coupling using HATU

This protocol utilizes a mild coupling agent to minimize degradation of the starting material.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine (1.1 equivalents) to the solution.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DIPEA (2.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Esterification using a Protecting Group Strategy

This protocol involves the protection of the pyrazole nitrogen to enhance stability during the subsequent esterification.

Part A: Protection of the Pyrazole Nitrogen with Boc Group

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Anhydrous THF (Tetrahydrofuran)

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous THF.

  • Add TEA (2.2 equivalents) and stir the mixture at room temperature.

  • Add a solution of (Boc)₂O (1.5 equivalents) in THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the Boc-protected intermediate by column chromatography.

Part B: Esterification of the Boc-Protected Acid

Materials:

  • Boc-protected this compound

  • Alcohol of interest

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous DCM (Dichloromethane)

Procedure:

  • Dissolve the Boc-protected carboxylic acid (1 equivalent) in anhydrous DCM.

  • Add the alcohol (1.5 equivalents) and a catalytic amount of DMAP.

  • Cool the mixture to 0°C and add a solution of DCC (1.1 equivalents) in DCM.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 4-8 hours.

  • Filter off the dicyclohexylurea (DCU) precipitate and wash with DCM.

  • Concentrate the filtrate and purify the ester product by column chromatography.

Part C: Deprotection of the Boc Group (if necessary)

Materials:

  • Boc-protected ester

  • Trifluoroacetic acid (TFA)

  • DCM (Dichloromethane)

Procedure:

  • Dissolve the Boc-protected ester in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

  • Remove the solvent and excess TFA under reduced pressure to obtain the deprotected ester.

Visualizing Reaction Strategies

Below are diagrams illustrating key workflows for handling this compound to prevent degradation.

Amide_Coupling_Workflow cluster_start Starting Material cluster_protection Optional Protection cluster_coupling Amide Coupling cluster_deprotection Optional Deprotection cluster_product Final Product Start 1H-Pyrazolo[4,3-b]pyridine- 3-carboxylic acid Protect Protect Pyrazole N-H (e.g., Boc, THP) Start->Protect Improves Stability Couple Mild Coupling Conditions (HATU, 0°C to RT) Start->Couple Direct Coupling (if stable enough) Protect->Couple Deprotect Deprotect Pyrazole N-H (if necessary) Couple->Deprotect Product Desired Amide Couple->Product If no protection used Deprotect->Product

Workflow for Amide Coupling

Esterification_Workflow cluster_start Starting Material cluster_method Esterification Method cluster_product Final Product Start 1H-Pyrazolo[4,3-b]pyridine- 3-carboxylic acid Mild_Acid Mild Acidic Conditions (e.g., cat. H₂SO₄, low temp) Start->Mild_Acid Monitor for decarboxylation Neutral Neutral Conditions (e.g., DCC/DMAP) Start->Neutral Preferred for sensitive substrates Product Desired Ester Mild_Acid->Product Neutral->Product

Esterification Strategy Selection

Degradation_Prevention_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Degradation of 1H-Pyrazolo[4,3-b]pyridine- 3-carboxylic acid High_Temp High Temperature Problem->High_Temp Harsh_pH Harsh pH (Strong Acid/Base) Problem->Harsh_pH Strong_Reagents Strong Reagents (Oxidizing/Reducing) Problem->Strong_Reagents Unprotected_NH Unprotected Pyrazole N-H Problem->Unprotected_NH Low_Temp Lower Reaction Temperature High_Temp->Low_Temp Mild_Conditions Use Mild Reaction Conditions Harsh_pH->Mild_Conditions Strong_Reagents->Mild_Conditions Protect_Group Use Protecting Groups Unprotected_NH->Protect_Group

Troubleshooting Logic for Degradation

References

Validation & Comparative

structure-activity relationship (SAR) of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolopyridine Analogs for Researchers, Scientists, and Drug Development Professionals.

The following guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolopyridine analogs, with a focus on derivatives of the 1H-Pyrazolo[4,3-b]pyridine scaffold and its isomers. While direct and extensive SAR studies on 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid analogs are limited in publicly available literature, valuable insights can be drawn from related pyrazolopyridine isomers that have been extensively studied as inhibitors of various biological targets, particularly protein kinases.

This guide synthesizes available data on 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-c]pyridine analogs to provide a framework for understanding the potential SAR of the 1H-Pyrazolo[4,3-b]pyridine core. The information is intended to aid researchers and drug development professionals in the design of novel and potent inhibitors based on this privileged scaffold.

Comparative SAR of Pyrazolopyridine Isomers as Kinase Inhibitors

The 1H-pyrazolo[3,4-b]pyridine scaffold has been a cornerstone in the development of numerous kinase inhibitors.[1] Bioisosteric replacement of other bicyclic cores with the pyrazolopyridine moiety has often been employed to enhance metabolic stability and other pharmacokinetic properties.[1] Studies on various kinase targets have revealed key structural features that govern the potency and selectivity of these compounds.

Insights from 1H-pyrazolo[3,4-b]pyridine Analogs as FGFR Inhibitors

A study on 1H-pyrazolo[3,4-b]pyridine derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors highlights critical SAR points that may be translatable to the [4,3-b] isomer.[2]

Table 1: Structure-Activity Relationship of 1H-pyrazolo[3,4-b]pyridine Analogs as FGFR1 Inhibitors [2]

CompoundR3 SubstituentPhenyl Ring A SubstituentFGFR1 IC50 (nM)H1581 Cell IC50 (µM)
4a 3,5-dimethoxyphenylamino-13.7> 1
7i 2,6-dichloro-3,5-dimethoxyphenylaminoH42.4> 1
11a 2,6-dichloro-3,5-dimethoxyphenylamino4-amino11.30.28
7k 2,6-dichloro-3,5-dimethoxyphenylamino4-dimethylamino12.50.29
10 2,6-dichloro-3,5-dimethoxyphenylamino (N-methylated pyrazole)4-dimethylamino> 5000ND

Data extracted from a study on FGFR kinase inhibitors.[2]

  • N(1)-H of the Pyrazole Ring is Crucial: N-methylation of the pyrazole ring (compound 10 ) leads to a complete loss of activity, suggesting that the N(1)-H acts as a critical hydrogen bond donor in the kinase hinge region.[2]

  • Substitution on the 3-Amino Phenyl Ring: The presence of two chlorine atoms at the 2- and 6-positions of the phenyl ring attached to the 3-amino group is important for potent inhibition.[2]

  • 4-Position of Phenyl Ring A: Introduction of an amino or dimethylamino group at the 4-position of a separate phenyl ring (Ring A) significantly improves cellular potency.[2]

Insights from 1H-pyrazolo[3,4-b]pyridine Analogs as TBK1 Inhibitors

A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1).[3][4]

Table 2: Structure-Activity Relationship of 1H-pyrazolo[3,4-b]pyridine Analogs as TBK1 Inhibitors [3]

CompoundR1 SubstituentR2 SubstituentR3 SubstituentTBK1 IC50 (nM)
15e HHH89.3
15i HHSO2NH28.5
15t FHSO2NH20.8
15y FMeSO2NH20.2

Data extracted from a study on TBK1 inhibitors.[3]

The SAR for these TBK1 inhibitors indicates that:

  • Hydrophilic Groups at R3 are Beneficial: The addition of a sulfonamide group at the R3 position significantly enhances inhibitory activity.[3]

  • Substitution at R1 and R2: The introduction of a fluorine atom at R1 and a methyl group at R2 further boosts potency, leading to a picomolar inhibitor.[3]

General Experimental Protocols for Kinase Inhibition Assays

The following are generalized protocols for in vitro kinase assays and cellular proliferation assays, based on methodologies reported for pyrazolopyridine kinase inhibitors.[2][5]

In Vitro Kinase Assay (Generalized)
  • Enzyme and Substrate Preparation: Recombinant kinase (e.g., FGFR1, ALK) and a suitable substrate (e.g., a poly-Glu-Tyr peptide) are prepared in kinase assay buffer.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a microplate. The reaction is typically initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay (Generalized)
  • Cell Culture: Cancer cell lines expressing the target kinase (e.g., H1581 for FGFR1, ALK-L1196M-Ba/F3 for ALK mutants) are cultured under standard conditions.[2][5]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®.

  • Data Analysis: IC50 values, representing the concentration of compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

SAR_Pyrazolopyridine scaffold 1H-Pyrazolo[4,3-b]pyridine Core N1 C3-Carboxylic Acid C4 C5 C6 N7 N1_sub N1-H: Critical for H-bond donation (alkylation abolishes activity) scaffold:port1->N1_sub Analogy from [3,4-b] isomer C3_sub C3-Carboxylic Acid/Amide: Key interaction point. Modulate for solubility and potency. scaffold:port3->C3_sub Hypothesized interaction Pyridine_subs Pyridine Ring Substitutions (C4, C5, C6): Influence selectivity and physical properties. scaffold->Pyridine_subs substituents Potential Modification Sites

Caption: General SAR insights for 1H-Pyrazolo[4,3-b]pyridine analogs based on related isomers.

Kinase_Assay_Workflow start Start prep Prepare Kinase, Substrate, and Test Compounds start->prep 1. Preparation incubate Incubate Components (Kinase + Substrate + Compound + ATP) prep->incubate 2. Reaction detect Detect Phosphorylation (e.g., ELISA, Luminescence) incubate->detect 3. Detection analyze Analyze Data and Calculate IC50 detect->analyze 4. Analysis end End analyze->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

References

Comparative Analysis of 1H-Pyrazolo[4,3-b]pyridine Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scholarly literature with detailed in vitro and in vivo studies specifically on 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid derivatives is limited in the currently available public domain. Therefore, this guide presents a comparative analysis of a closely related and well-studied series: 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives . These compounds share the core 1H-Pyrazolo[4,3-b]pyridine scaffold and provide valuable insights into the therapeutic potential of this chemical class, particularly in the context of pain and inflammation.

This guide provides an objective comparison of the performance of these derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals.

Overview of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives

Recent research has focused on 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives as potent and selective modulators of the Cannabinoid Receptor 2 (CB2R).[1] The CB2R is a G protein-coupled receptor primarily expressed in immune cells and is a promising therapeutic target for various pathological conditions, including pain, inflammation, and neurodegenerative diseases.[1][2] A key advantage of targeting CB2R is the potential to avoid the psychoactive side effects associated with the activation of the Cannabinoid Receptor 1 (CB1R).

Structural optimization of a previously reported 4-hydroxy-2-quinolone-3-carboxamide series led to the development of these pyrazolopyridine-based compounds, which exhibit improved physicochemical properties alongside high affinity and selectivity for CB2R.[1][3] Notably, different derivatives within this class have been identified as either agonists or inverse agonists/antagonists at the CB2R.[1][4]

Data Presentation: In Vitro Comparative Analysis

The following table summarizes the in vitro binding affinities of a selection of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives for human CB1 and CB2 receptors. The data highlights the potency and selectivity of these compounds.

Table 1: In Vitro Binding Affinities (Kᵢ) and Selectivity of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives

Compound ID CB1R Kᵢ (nM) CB2R Kᵢ (nM) Selectivity Index (CB1/CB2) Functional Activity at CB2R
Compound 51 >10000 2.5 >4000 Agonist
Compound 54 >10000 0.45 >22222 Inverse Agonist
Compound 55 >10000 1.1 >9090 Inverse Agonist
Compound 57 875 1.8 486 Agonist

| SR144528 (Reference) | 680 | 0.58 | 1172 | Antagonist/Inverse Agonist |

Data sourced from studies on novel 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives.[5][6]

In Vivo Performance of a Lead Compound

Compound 51 was identified as a potent and selective CB2R agonist and was further evaluated in vivo for its anti-osteoarthritic activity.[1][4]

Table 2: In Vivo Efficacy of Compound 51 in a Rat Model of Osteoarthritis

Parameter Details
Animal Model Osteoarthritis induced by intra-articular injection of monoiodoacetic acid (MIA) in rats.
Compound Compound 51
Dosage 10 mg/kg, intraperitoneal (i.p.) administration
Primary Outcome Reduction of pain behavior (nociception)

| Result | Compound 51 demonstrated a significant reduction in pain in the MIA-induced osteoarthritis rat model.[1][4] |

Experimental Protocols

In Vitro Radioligand Binding Assays

The binding affinities of the compounds for CB1R and CB2R were determined using radioligand binding assays with membranes from Chinese Hamster Ovary (CHO-K1) cells overexpressing the human recombinant receptors.

  • Preparation of Membranes: CHO-K1 cells expressing either hCB1R or hCB2R are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

  • Binding Assay: The assay is typically performed in a 96-well plate. For the CB1R assay, membranes are incubated with the radioligand [³H]CP55,940 and varying concentrations of the test compounds. For the CB2R assay, [³H]CP55,940 is also commonly used.

  • Incubation: The mixture is incubated for a specific period (e.g., 90 minutes) at a controlled temperature (e.g., 30°C).

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Monoiodoacetic Acid (MIA)-Induced Osteoarthritis Model

This model is used to assess pain associated with osteoarthritis.

  • Induction of Osteoarthritis: Male Wistar rats are lightly anesthetized, and a single intra-articular injection of monoiodoacetic acid (MIA) in saline is administered into the knee joint. The contralateral knee is injected with saline as a control.

  • Compound Administration: At a set time point post-MIA injection (e.g., 14 days), the test compound (e.g., Compound 51) is administered, typically via intraperitoneal (i.p.) injection.

  • Pain Assessment: Nociceptive behavior is assessed at various time points after compound administration using methods such as the digital pressure application measurement (PAM) device, which measures the paw withdrawal threshold to a mechanical stimulus.

  • Data Analysis: The paw withdrawal thresholds are recorded, and the data are analyzed to determine the effect of the compound on pain reduction compared to a vehicle-treated group.

Visualizations

Signaling Pathway of the Cannabinoid Receptor 2 (CB2R)

The CB2R, upon activation by an agonist, primarily couples to Gαi/o proteins.[7][8] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] This, in turn, modulates the activity of downstream effectors like Protein Kinase A (PKA) and influences gene transcription. Additionally, the βγ subunits of the G protein can activate other pathways, such as the MAPK/ERK pathway, which is involved in cell migration and proliferation.[7][8]

CB2R_Signaling_Pathway agonist CB2R Agonist (e.g., Compound 51) cb2r CB2 Receptor agonist->cb2r Binds to g_protein Gαi/oβγ cb2r->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits mapk MAPK/ERK Pathway g_beta_gamma->mapk Activates camp cAMP ac->camp Converts atp ATP atp->camp pka PKA camp->pka Activates response Cellular Response (e.g., Anti-inflammatory effects) pka->response mapk->response

CB2R Signaling Pathway
Experimental Workflow

The overall workflow for the discovery and evaluation of these 1H-Pyrazolo[4,3-b]pyridine derivatives involves several key stages, from initial design and synthesis to comprehensive in vitro and in vivo testing.

Experimental_Workflow synthesis Chemical Synthesis of Pyrazolo[4,3-b]pyridine Derivatives purification Purification and Structural Characterization synthesis->purification in_vitro In Vitro Screening purification->in_vitro binding_assay CB1/CB2 Binding Assays (Ki determination) in_vitro->binding_assay functional_assay Functional Assays (Agonist/Inverse Agonist) in_vitro->functional_assay lead_selection Lead Compound Selection (e.g., Compound 51) binding_assay->lead_selection functional_assay->lead_selection in_vivo In Vivo Evaluation lead_selection->in_vivo animal_model Osteoarthritis Animal Model (MIA in rats) in_vivo->animal_model pain_assessment Pain Behavior Assessment animal_model->pain_assessment data_analysis Data Analysis and Efficacy Determination pain_assessment->data_analysis

Experimental Workflow

References

A Comparative Analysis of Kinase Inhibitor Selectivity: Insights from the 1H-Pyrazolo[4,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. The 1H-Pyrazolo[4,3-b]pyridine core represents a promising scaffold for the design of such inhibitors. This guide provides a comparative assessment of the selectivity of kinase inhibitors derived from this scaffold, with a focus on available experimental data for close structural analogs, and contrasts it with the more extensively studied 1H-pyrazolo[3,4-b]pyridine isomers.

While direct and extensive kinase selectivity profiling for derivatives of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid is not widely available in published literature, valuable insights can be gleaned from structurally related compounds. A notable example is the development of 1-sulfonyl-pyrazolo[4,3-b]pyridines as potent and selective inhibitors of the c-Met kinase.[1] In contrast, the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold has given rise to a multitude of kinase inhibitors targeting various kinases, often with distinct selectivity profiles.

Comparative Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following tables summarize the inhibitory activity of a lead compound from the 1-sulfonyl-pyrazolo[4,3-b]pyridine series against c-Met and a panel of other kinases. For a broader perspective, a comparative analysis is provided for a well-characterized inhibitor derived from the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold.

Table 1: Kinase Selectivity of a 1-Sulfonyl-pyrazolo[4,3-b]pyridine Derivative (Compound 37) [1]

Kinase TargetIC50 (nM)% Inhibition @ 1 µM
c-Met 0.9 -
AXL>1000<50%
MERTK>1000<50%
TYRO3>1000<50%
VEGFR2>1000<50%
RON>1000<50%

Data extracted from a study on selective c-Met inhibitors, highlighting the high potency and selectivity of the 1-sulfonyl-pyrazolo[4,3-b]pyridine scaffold for its intended target.[1]

Table 2: Kinase Selectivity of a Representative 1H-Pyrazolo[3,4-b]pyridine Derivative (Compound 10g) [2]

Kinase TargetIC50 (nM)
ALK (wild-type) <0.5
ALK (L1196M mutant) <0.5
ROS1 <0.5
c-Met>1000

This table showcases a highly potent inhibitor of ALK and ROS1 derived from the 1H-pyrazolo[3,4-b]pyridine scaffold, which displays excellent selectivity over c-Met.[2]

Experimental Protocols

The determination of kinase inhibitor selectivity is reliant on robust and well-defined experimental methodologies. The following outlines a general protocol for in vitro kinase inhibition assays, which is a standard approach in the field.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the activity of a target kinase by measuring the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP into a substrate.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and a buffer solution with necessary cofactors (e.g., MgCl₂).

  • Compound Incubation: The test compound, at various concentrations, is added to the reaction mixture and incubated for a predetermined period to allow for binding to the kinase.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Reaction Quenching: After a set incubation time, the reaction is stopped, typically by adding a solution containing EDTA or by spotting the mixture onto a phosphocellulose membrane.

  • Quantification: The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental process, the following diagrams are provided.

c_Met_Signaling_Pathway cluster_downstream Downstream Signaling Cascades HGF HGF cMet c-Met Receptor HGF->cMet binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT STAT Pathway Dimerization->STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Migration Migration & Invasion RAS_RAF_MEK_ERK->Migration PI3K_AKT->Proliferation PI3K_AKT->Migration STAT->Proliferation

Caption: The c-Met signaling pathway initiated by HGF binding.

Kinase_Selectivity_Workflow Start Start: Synthesized Pyrazolopyridine Inhibitor Primary_Assay Primary Kinase Assay (Target Kinase) Start->Primary_Assay IC50_Determination IC50 Determination for Primary Target Primary_Assay->IC50_Determination Kinome_Screen Broad Kinome Selectivity Screen (Kinase Panel) IC50_Determination->Kinome_Screen Selectivity_Analysis Analysis of On-Target vs. Off-Target Inhibition Kinome_Screen->Selectivity_Analysis Cellular_Assays Cell-Based Assays (Target Engagement & Phenotype) Selectivity_Analysis->Cellular_Assays End End: Selectivity Profile Established Cellular_Assays->End

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

References

Safety Operating Guide

Safe Disposal of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid must adhere to stringent safety and disposal protocols to mitigate potential hazards and ensure regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, grounded in safety data sheet recommendations.

Health and Safety Overview

This compound and its isomers are known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Ingestion may be harmful. Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory during handling and disposal.

Hazard Category Description Precautionary Statements
Skin Irritation Causes skin irritation.[1][2]P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
Eye Irritation Causes serious eye irritation.[1][2]P280: Wear eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1]
Respiratory Irritation May cause respiratory irritation.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Ingestion Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

Experimental Protocol: Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of both the pure compound and contaminated materials.

1. Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: All handling and disposal preparation should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

  • PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), a lab coat or protective clothing, and safety glasses with side shields or goggles.[1][2] A face shield may be necessary for splash protection.

2. Waste Collection and Segregation:

  • Solid Waste: Collect excess or unwanted this compound solid waste in a clearly labeled, sealable container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must be considered contaminated. Place these items in a separate, sealed container labeled as hazardous waste.

  • Solutions: If the compound is in a solution, do not dispose of it down the drain.[4][5] Collect it in a labeled, sealed container appropriate for chemical waste.

3. Spill Management:

  • In the event of a spill, avoid generating dust.[2][4]

  • Carefully sweep up or vacuum the spilled solid material and place it into a suitable, closed container for disposal.[1]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and transfer to a sealed container.[3]

  • Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[4]

4. Storage Pending Disposal:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and amines.[5]

  • Ensure containers are tightly closed and clearly labeled with the contents and associated hazards.[1][5]

5. Final Disposal:

  • The disposal of this compound and its contaminated materials must be conducted through an approved and licensed waste disposal company.[1][3]

  • It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[5] Never discharge the chemical into the environment or sewer system.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_collection Collection & Segregation cluster_final Final Disposal start Start: Have this compound for disposal? ppe Wear appropriate PPE: - Gloves - Goggles - Lab coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Unused/Excess Solid Compound waste_type->solid_waste Solid contaminated_materials Contaminated Labware (gloves, paper, etc.) waste_type->contaminated_materials Materials liquid_waste Solutions containing the compound waste_type->liquid_waste Liquid collect_solid Place in a sealed, labeled hazardous waste container. solid_waste->collect_solid collect_materials Place in a separate, sealed, labeled hazardous waste container. contaminated_materials->collect_materials collect_liquid Collect in a sealed, labeled, liquid hazardous waste container. DO NOT pour down the drain. liquid_waste->collect_liquid store Store waste container in a designated, well-ventilated area. collect_solid->store collect_materials->store collect_liquid->store dispose Arrange for pickup by a licensed hazardous waste disposal company. store->dispose end End of Procedure dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its structural analogs are classified as irritants.[1][2][3][4][5] Key hazards include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationsPurpose
Eye and Face Protection Safety Glasses or GogglesANSI Z87.1 certified, with side shields.[6][7] Goggles are preferred for handling liquids or fine particles.[6]Protects eyes from chemical splashes, dust, and flying debris.[8][9]
Face ShieldTo be worn in addition to safety glasses or goggles.[7][9]Provides an extra layer of protection against splashes, especially when handling larger quantities or during vigorous mixing.[7][9]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common choice for incidental contact.[7][10] The material should be selected based on the specific chemicals being used.[8][10]Prevents skin contact with the chemical.[8][10]
Body Protection Laboratory CoatLong-sleeved, knee-length, and buttoned.[6] Fire-resistant coats are recommended when working with flammable materials.[9]Shields skin and personal clothing from accidental spills and splashes.[6][8][9]
Closed-Toe ShoesSubstantial footwear that covers the entire foot.[6][8]Protects feet from spills and falling objects.[6][8]
Respiratory Protection Dust Mask or RespiratorNIOSH/MSHA approved respirator if dust generation is likely or ventilation is inadequate.[4]Prevents inhalation of dust particles that may cause respiratory irritation.[1][2][3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.

  • Work Area Designation: Conduct all handling procedures in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[11]

  • Gather Materials: Ensure all necessary equipment, including PPE, spill containment materials (such as sand or vermiculite), and waste containers, are readily accessible.[12]

  • Emergency Equipment Check: Verify the location and functionality of emergency equipment, including safety showers and eyewash stations.[4][11]

2. Handling the Chemical:

  • Don PPE: Put on all required personal protective equipment as detailed in Table 1.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood to minimize dust inhalation. Avoid generating dust during transfer.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][13]

3. In Case of a Spill:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[12]

  • Clean-up: Carefully sweep or scoop up the contained material and place it into a labeled, sealed container for hazardous waste disposal.[2][14]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Waste Collection: Collect all waste containing the chemical, including contaminated consumables, in a designated and clearly labeled hazardous waste container.[11][14]

  • Container Management: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[11][13]

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[13][14] Do not pour the chemical down the drain or dispose of it with regular trash.[12]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded or recycled.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

A Preparation - Review SDS - Designate Work Area - Gather Materials B Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles - Gloves A->B Proceed to Handling C Chemical Handling - Weighing in Fume Hood - Controlled Transfer - Solution Preparation B->C Ready for Chemical Use D Post-Handling Procedures - Decontaminate Work Area - Doff PPE Correctly C->D Experiment Complete F Spill/Emergency Response C->F If Spill Occurs E Waste Disposal - Collect in Labeled Container - Store Appropriately - Dispose per Regulations D->E Generate Waste F->E Collect Spill Waste

Caption: Workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。